Crystal Structure Analysis of Bis(1,4-phenylene)-34-crown-10 Ether: A Technical Guide to Supramolecular Host-Guest Architecture
Abstract As a foundational macrocycle in supramolecular chemistry, Bis(1,4-phenylene)-34-crown-10 (BPP34C10) serves as a primary building block for mechanically interlocked molecules (MIMs), including rotaxanes and caten...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
As a foundational macrocycle in supramolecular chemistry, Bis(1,4-phenylene)-34-crown-10 (BPP34C10) serves as a primary building block for mechanically interlocked molecules (MIMs), including rotaxanes and catenanes. This whitepaper provides an in-depth crystallographic and mechanistic analysis of BPP34C10, detailing the causality behind its host-guest complexation dynamics and providing field-proven, self-validating protocols for its isolation and X-ray structural characterization.
The Causality of Supramolecular Design: Why BPP34C10?
In the design of synthetic receptors, the relationship between macrocyclic preorganization and guest complementarity dictates thermodynamic stability. As application scientists, we do not select BPP34C10 arbitrarily; its 34-membered ring architecture is mathematically and sterically optimized for a specific class of electron-deficient guests.
The two 1,4-phenylene (hydroquinone-derived) units act as electron-rich π-donors. The 34-atom polyether chain provides enough conformational flexibility to allow the macrocycle to fold into a "U" or "S" shape, yet possesses enough preorganization to minimize the entropic penalty of binding. In its folded solid-state conformation, the aromatic rings align parallel to one another with a spatial separation of approximately 7.1 to 7.3 Å . This cavity dimension is the exact causal factor for its high affinity toward the paraquat (N,N'-dimethyl-4,4'-bipyridinium) dication, which has a van der Waals thickness of ~3.4 Å. The guest perfectly intercalates into this preformed gap, maximizing orbital overlap.
Before analyzing complexed states, one must understand the uncomplexed host. BPP34C10 crystallizes in a monoclinic crystal system. The quantitative crystallographic parameters, which serve as the baseline for identifying structural shifts upon guest inclusion, are summarized below.
Table 1: Quantitative Crystallographic Data for Uncomplexed BPP34C10
Crystallographic Parameter
Value
Chemical Formula
C₃₂H₄₀O₁₀
Molecular Weight
584.6 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
Unit Cell Dimension a
10.890(2) Å
Unit Cell Dimension b
21.450(6) Å
Unit Cell Dimension c
12.361(4) Å
Angle β
106.31(2)°
Volume (V)
2771 ų
Molecules/Unit Cell (Z)
4
Data derived from the foundational structural analysis of BPP34C10 conformations .
Host-Guest Complexation Mechanics
When BPP34C10 encounters an electron-deficient guest, it forms a [2]pseudorotaxane (a 1:1 threaded inclusion complex). The stability of this architecture in the solid state is governed by a synergistic triad of non-covalent interactions:
Face-to-Face π-π Stacking (Charge Transfer): The electron-rich hydroquinone rings of BPP34C10 donate electron density to the electron-poor pyridinium rings of the guest. This charge-transfer (CT) interaction is the primary driving force for the threading process .
C-H···O Hydrogen Bonding: The polyether oxygen atoms of the crown ether act as hydrogen-bond acceptors. They lock onto the acidic α- and β-protons of the pyridinium guest, effectively anchoring the guest within the cavity and preventing dethreading .
Electrostatic Shielding: The macrocycle wraps around the dicationic guest, shielding its positive charge from the surrounding non-polar environment, a principle frequently exploited when incorporating BPP34C10 into extended metal-organic frameworks (MOFs) .
Self-Validating Experimental Protocols for Crystallization
To obtain diffraction-quality single crystals of the BPP34C10-Paraquat [2]pseudorotaxane, kinetic trapping must be avoided. The following step-by-step vapor diffusion methodology ensures thermodynamic equilibration.
Step 1: High-Purity Solvation
Action: Dissolve 10.0 mM of BPP34C10 and 10.0 mM of Paraquat hexafluorophosphate (Paraquat-2PF₆) in 2.0 mL of anhydrous acetone in a 5 mL inner glass vial.
Causality: Acetone is a polar aprotic solvent that effectively solubilizes both the neutral macrocycle and the organic salt without competing for hydrogen-bond acceptors (unlike water or methanol).
Self-Validation: Upon equimolar mixing, the solution will immediately shift from colorless to a deep orange/red. This optical shift is the self-validating proof that the charge-transfer (CT) complex has successfully formed in the solution phase prior to any crystallization.
Step 2: Anti-Solvent Vapor Diffusion
Action: Place the unsealed 5 mL inner vial into a larger 20 mL outer vial containing 5.0 mL of n-pentane. Seal the outer vial tightly with a Teflon-lined cap and store it undisturbed at 298 K for 5–7 days.
Causality: n-Pentane is highly volatile and non-polar. As its vapor slowly diffuses into the acetone solution, it gradually lowers the dielectric constant of the medium. This slow, continuous decrease in solubility gently pushes the system past its saturation point, promoting the nucleation of highly ordered single crystals rather than amorphous precipitates .
Self-Validation: The emergence of distinct, block-like red crystals at the bottom of the vial confirms that the slow kinetics of the anti-solvent diffusion successfully bypassed kinetic trapping.
Step 3: X-Ray Diffraction Data Collection
Action: Harvest a single red crystal, coat it in paratone oil, mount it on a goniometer loop, and flash-cool it to 100 K under a nitrogen stream for X-ray diffraction analysis.
Causality: Cryogenic cooling to 100 K suppresses the thermal motion of the highly flexible polyether chains (minimizing Debye-Waller factors). This is critical for accurately resolving the exact C-H···O hydrogen bond distances and the torsional angles of the macrocycle.
Thermodynamic Pathway Visualization
Thermodynamic pathway of BPP34C10 host-guest complexation and solid-state crystallization.
References
Title: Complexation of Dicuat by a Bisparaphenylene-34-crown-10 Derivative
Source: Journal of the Chemical Society, Chemical Communications (1987)
URL: [Link]
Title: A Study of the Complexation of Bis(m-Phenylene) Crown Ethers and Secondary Ammonium Ions
Source: The Journal of Organic Chemistry (2001)
URL: [Link]
Title: A new cryptand/paraquat[2]pseudorotaxane
Source: Science China Chemistry (2010)
URL: [Link]
Title: Metal–organic frameworks with designed chiral recognition sites
Source: Chemical Communications (2008)
URL: [Link]
Title: Crystalline Molecular Complexes and Compounds: Structure and Principles
Source: Oxford University Press (2005)
URL: [Link]
Exploratory
Supramolecular Interactions of Bis(1,4-phenylene)-34-crown-10 with Electron-Deficient Guests: A Technical Guide
Executive Summary The macrocyclic polyether Bis(1,4-phenylene)-34-crown-10 (BPP34C10) is a cornerstone host molecule in modern supramolecular chemistry. Characterized by its expansive, electron-rich cavity, BPP34C10 is u...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The macrocyclic polyether Bis(1,4-phenylene)-34-crown-10 (BPP34C10) is a cornerstone host molecule in modern supramolecular chemistry. Characterized by its expansive, electron-rich cavity, BPP34C10 is uniquely predisposed to encapsulate electron-deficient guests, such as 1,1′-disubstituted-4,4′-bipyridinium salts (viologens or paraquat) and secondary dialkylammonium ions[1].
For researchers in molecular machine design, drug delivery, and advanced materials, mastering the non-covalent interactions of BPP34C10 is essential. This guide provides an authoritative breakdown of the mechanistic driving forces, quantitative thermodynamic data, and self-validating experimental workflows required to characterize and utilize these host-guest architectures.
Mechanistic Foundations of Host-Guest Assembly
The formation of [2]pseudorotaxanes and higher-order interlocked structures between BPP34C10 and electron-deficient guests is not driven by a single force, but by a highly cooperative network of non-covalent interactions.
Charge Transfer (CT) and π-π Stacking
The primary thermodynamic driver for complexation is the π-π charge transfer between the electron-rich hydroquinone (
p
-phenylene) rings of BPP34C10 and the electron-deficient, positively charged pyridinium rings of the guest[2]. Because the viologen acts as a strong π-acceptor, electron density is transferred from the crown ether, resulting in a stabilization of the ground state. This is visually evident in the laboratory: mixing the colorless host and guest solutions typically yields a vibrant yellow, orange, or red complex depending on the specific electronic nature of the guest[3].
Electrostatic and Hydrogen Bonding Networks
The CT interaction is heavily reinforced by a
δ+⋯δ−
electrostatic attraction between the quaternized nitrogens of the viologen and the electronegative polyether oxygen atoms of the crown[2]. Furthermore, the architecture is locked into place by multiple weak, yet cooperative, hydrogen bonds. Specifically, the acidic
α
and
β
-protons of the bipyridinium core engage in [C–H···O] hydrogen bonding with the crown's oxygen atoms, while secondary ammonium guests utilize robust [N
+
–H···O] interactions[1].
Ion Pairing Dynamics
A critical variable often overlooked in supramolecular design is the role of the counterion. In fast-exchange host-guest systems, the apparent association constant (
Ka
) is heavily influenced by the dissociation state of the guest salt. For instance, viologen bis(hexafluorophosphate) salts exhibit strong ion pairing in solvents like acetone. Because the complex itself remains ion-paired in solution, the measured
Ka
is independent of the absolute concentration, a phenomenon that must be accounted for when modeling binding isotherms[4].
Fig 1. Mechanistic pathways driving BPP34C10 and electron-deficient guest complexation.
Quantitative Thermodynamic Data
To facilitate rational design, the table below summarizes the binding affinities of BPP34C10 with various electron-deficient guests. Note that solvent polarity drastically affects
Ka
; competitive solvents (like water or DMSO) attenuate hydrogen bonding and electrostatic interactions, lowering the binding constant.
To ensure scientific integrity and reproducibility, the characterization of BPP34C10 complexes must rely on orthogonal, self-validating analytical techniques. Below are the field-proven protocols for quantifying these interactions.
Protocol 1:
1
H NMR Titration for Binding Affinity
Because the threading and dethreading of the guest through the macrocycle are fast on the NMR timescale, the system exhibits a time-averaged coalesced signal for the free and complexed states. Tracking the differential chemical shift (
Δδ
) allows for the precise extraction of
Ka
.
Causality & Rationale: The host's electron-rich aromatic rings exert a strong magnetic shielding effect on the guest's protons upon encapsulation. Consequently, the
α
and
β
-protons of the viologen guest will shift significantly upfield (lower ppm) as the host concentration increases[5].
Step-by-Step Workflow:
Stock Preparation: Prepare a 5.0 mM stock solution of the viologen guest in a deuterated solvent (e.g., CD
3
CN).
Host Solution: Prepare a 50.0 mM stock solution of BPP34C10 using the 5.0 mM guest stock solution as the solvent. Crucial Step: This ensures that the concentration of the guest remains perfectly constant throughout the titration, simplifying the non-linear regression analysis.
Titration: Transfer 0.5 mL of the guest solution to an NMR tube. Sequentially add aliquots of the host solution (e.g., 10 µL, 20 µL, up to 10 equivalents).
Acquisition: Record the
1
H NMR spectrum after each addition, ensuring the sample is thoroughly mixed and thermally equilibrated (e.g., 298 K).
Data Fitting: Plot the change in chemical shift (
Δδ
) of the viologen protons against the host concentration. Fit the curve to a 1:1 binding isotherm using a non-linear least-squares regression algorithm to extract
Ka
.
Protocol 2: Cyclic Voltammetry (CV) to Confirm Charge Transfer
Electrochemical analysis serves as a self-validating check for the CT mechanism.
Causality & Rationale: If the electron-deficient viologen is stabilized by the electron-rich BPP34C10 cavity, it becomes harder to reduce. Therefore, the first one-electron reduction potential of the viologen will undergo a cathodic shift (move to more negative potentials) upon complexation[2].
Step-by-Step Workflow:
Prepare a 1.0 mM solution of the viologen guest in a 0.1 M supporting electrolyte solution (e.g., tetrabutylammonium hexafluorophosphate in CH
3
CN).
Purge the solution with dry N
2
or Ar for 10 minutes to remove dissolved oxygen.
Using a glassy carbon working electrode, Pt wire counter electrode, and Ag/Ag
+
reference, record the baseline cyclic voltammogram to identify the two reversible one-electron reduction peaks of the free viologen.
Add 5.0 molar equivalents of BPP34C10 to the cell.
Record the CV again. A cathodic shift of approximately 30–40 mV in the first reduction peak confirms the thermodynamic stabilization of the ground-state complex via charge transfer[2].
Fig 2. Self-validating experimental workflow for characterizing supramolecular interactions.
Advanced Applications in Molecular Architectures
The predictable and reversible nature of BPP34C10 interactions has paved the way for highly sophisticated supramolecular systems.
Integrative Self-Sorting Systems: Because BPP34C10 has a specific affinity for viologen units (
Ka
= 240 M
−1
) that differs drastically from other macrocycles like dibenzo-24-crown-8 (DB24C8), researchers can design complex "one-pot" mixtures. In these mixtures, macrocycles and guests autonomously self-sort into their thermodynamically favored pairs, enabling the single-step synthesis of massive hetero[6]rotaxanes[5].
Photosynthetic Analogs: By appending porphyrin nuclei to tetracationic guests, BPP34C10 has been utilized to non-covalently self-assemble interwoven analogs of the photosynthetic "special pair." The macrocycles force the porphyrin subunits into a precise, slipped cofacial orientation, mimicking the exact spatial arrangement found in natural photosynthetic reaction centers[7].
Non-covalent bonding dynamics in Bis(1,4-phenylene)-34-crown 10-Ether
An In-Depth Technical Guide to the Non-Covalent Bonding Dynamics of Bis(1,4-phenylene)-34-crown-10-Ether Authored for: Researchers, Scientists, and Drug Development Professionals Abstract Bis(1,4-phenylene)-34-crown-10 (...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Non-Covalent Bonding Dynamics of Bis(1,4-phenylene)-34-crown-10-Ether
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(1,4-phenylene)-34-crown-10 (BPP34C10) stands as a cornerstone macrocycle in the field of supramolecular chemistry. Its unique architecture, featuring a large, semi-rigid 34-membered ring punctuated by two planar phenylene units, creates a sophisticated cavity capable of recognizing and binding a variety of guest molecules through a symphony of non-covalent interactions. This guide provides a detailed exploration of these dynamic forces, offering both foundational principles and practical methodologies for their investigation. We delve into the critical interplay of hydrogen bonding, π-π stacking, and cation-π interactions that govern host-guest complexation. Furthermore, this document furnishes field-proven, step-by-step protocols for key analytical techniques, including Nuclear Magnetic Resonance (NMR) titration and Isothermal Titration Calorimetry (ITC), empowering researchers to quantitatively characterize these intricate molecular recognition events.
The Molecular Architecture: A Fusion of Rigidity and Flexibility
The remarkable properties of BPP34C10 stem directly from its structure. The molecule consists of a large 34-atom ring containing ten ether oxygen atoms and two 1,4-disubstituted phenylene groups. This design imparts several key features:
A Pre-organized Cavity: Unlike highly flexible crown ethers, the two phenylene units act as rigidifying "pillars," creating a more defined and open cavity, which reduces the entropic penalty upon guest binding.[1][2]
Electron-Rich Interior: The ten ether oxygen atoms create a polar, electron-rich environment within the cavity, making them excellent hydrogen bond acceptors.[3][4]
Aromatic Platforms: The phenylene groups provide electron-rich π-surfaces, enabling crucial π-π stacking and cation-π interactions with complementary guest molecules.[4][5]
The synthesis of BPP34C10 is typically achieved via a modified Williamson ether synthesis, reacting a hydroquinone derivative with the appropriate tetra(ethylene glycol) ditosylate in the presence of a base.[2] This accessible synthesis has made it a popular building block for more complex supramolecular systems.
The Driving Forces: A Multiplicity of Non-Covalent Interactions
The power of BPP34C10 as a molecular host lies not in a single strong bond, but in the cooperative effect of several weaker, non-covalent interactions. The precise balance of these forces dictates the affinity and selectivity for a given guest.
Hydrogen Bonding: This is a primary interaction for guests containing acidic protons, particularly secondary ammonium ions (R₂NH₂⁺). The ammonium protons form strong [N⁺-H···O] hydrogen bonds with the ether oxygens of the crown ether ring.[3][4] The large ring size allows for an optimal geometric arrangement to maximize these interactions.
π-π Stacking: For guests containing aromatic moieties, such as the bipyridinium units of paraquat, the electron-rich phenylene "platforms" of the host can stack with the electron-poor aromatic rings of the guest. This donor-acceptor interaction is a significant contributor to the stability of the resulting pseudorotaxane complexes.[5][6]
Cation-π Interactions: Cationic guests, including organic ammonium ions and metal ions, can be further stabilized by interacting with the quadrupole moment of the phenylene rings.[7] This electrostatic interaction adds to the overall binding enthalpy.
Van der Waals Forces: While individually weak, the cumulative van der Waals contacts between the guest and the inner surface of the host cavity provide a substantial, non-specific contribution to the stability of the complex.[8][9]
These forces work in concert, leading to the formation of stable, well-defined host-guest complexes, often referred to as[10]pseudorotaxanes, where the guest molecule is "threaded" through the macrocyclic host.[4]
Quantifying the Dynamics: Thermodynamics of Complexation
To understand and engineer molecular recognition, we must quantify the strength and nature of the binding. This is achieved by determining the key thermodynamic parameters that define the host-guest equilibrium in solution.[11]
The central relationship is: ΔG = -RTln(Kₐ) = ΔH - TΔS
Where:
Kₐ (Association Constant): Measures the strength of the binding. A higher Kₐ indicates a more stable complex.
ΔG (Gibbs Free Energy): The overall energy change of binding. A negative value indicates a spontaneous process.
ΔH (Enthalpy): The heat released or absorbed during binding. It reflects the energy change from making and breaking bonds (including hydrogen bonds and van der Waals contacts).[12]
ΔS (Entropy): The change in the system's disorder. It is often influenced by conformational changes and the release of ordered solvent molecules from the host and guest surfaces upon complexation (the hydrophobic effect).[9][12]
A binding event is enthalpically driven if it is dominated by a large negative ΔH (strong bond formation), and entropically driven if it is dominated by a large positive ΔS (significant increase in disorder).[13]
Experimental Methodologies: Protocols for Probing the Interaction
Accurate characterization of non-covalent dynamics requires robust experimental techniques. Here, we detail the protocols for two of the most powerful methods: NMR Spectroscopy and Isothermal Titration Calorimetry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is exceptionally sensitive to the local electronic environment of atomic nuclei. The formation of a host-guest complex alters this environment, leading to measurable changes in the chemical shifts of protons on both the host and guest molecules.[10][14]
This protocol is designed to quantify the binding strength between BPP34C10 (Host) and a suitable guest molecule.
Preparation:
Accurately prepare stock solutions of the host and guest in a deuterated solvent (e.g., CD₃CN or Acetone-d₆). The solvent choice is critical; it must fully dissolve both components without competing for binding.
Ensure the concentration of the stock solutions is known precisely. A typical starting point is a 10 mM guest solution and a 1 mM host solution.
Setup:
Add a fixed volume (e.g., 500 µL) of the host solution to a clean, dry NMR tube. The host concentration should be such that the change in chemical shift upon binding is observable but not so high as to cause aggregation.
Acquire a baseline ¹H NMR spectrum of the free host.
Titration:
Using a microsyringe, add a small, precise aliquot of the guest stock solution to the NMR tube (e.g., 0.1 molar equivalents).
Gently mix the solution to ensure homogeneity.
Acquire a new ¹H NMR spectrum.
Repeat the addition of guest aliquots, acquiring a spectrum after each addition, until the host protons show no further change in chemical shift (saturation), typically up to 2-3 molar equivalents.
Data Analysis:
Identify a host proton (e.g., on the phenylene ring or the ether chain) that exhibits a significant and clean chemical shift change (Δδ) upon complexation.
Plot Δδ against the molar ratio of [Guest]/[Host].
Fit the resulting binding isotherm to a 1:1 binding model using appropriate software (e.g., Origin, DynaFit) to calculate the association constant (Kₐ).[3]
Caption: Workflow for determining the association constant (Kₐ) via ¹H NMR titration.
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for thermodynamic characterization. It directly measures the heat (q) evolved or absorbed during the binding reaction in real-time. A single ITC experiment can determine Kₐ, the reaction stoichiometry (n), and the enthalpy of binding (ΔH).[15]
This protocol provides a self-validating system for obtaining a complete thermodynamic profile of the BPP34C10 host-guest interaction.
Critical Preparation:
Prepare solutions of the host and guest in the exact same batch of buffer. This is the most critical step to minimize large, erroneous heats of dilution that can obscure the true binding signal.[11] Dialysis of both components against the same buffer is highly recommended.
Prepare concentrations based on the "c-window" (c = Kₐ * [Macromolecule]). For accurate Kₐ determination, 'c' should ideally be between 10 and 500. A good starting point is to place a 50 µM solution of the host in the cell and a 500 µM solution of the guest in the syringe.
Thoroughly degas both solutions immediately before the experiment to prevent air bubbles from interfering with the measurement.
Instrument Setup:
Rinse the sample cell and syringe extensively with the experimental buffer.
Load the host solution into the sample cell (~200-300 µL depending on the instrument) and the guest solution into the injection syringe (~50-80 µL).
Set the experimental temperature (e.g., 25°C), stirring speed (~750 rpm), and reference power. Allow the system to thermally equilibrate until a stable baseline is achieved.
Titration:
Program a series of small injections (e.g., 19 injections of 2 µL each) with sufficient spacing between them (e.g., 150-180 seconds) to allow the signal to return to the baseline.
An initial small injection (e.g., 0.4 µL) is often performed and discarded during analysis to account for diffusion across the syringe tip during equilibration.
Data Analysis:
The raw data appears as a series of heat-flow peaks corresponding to each injection.
Integrate the area under each peak to determine the heat change per injection.
Plot the heat change per mole of injectant against the molar ratio of [Guest]/[Host].
Fit this binding isotherm using the instrument's software (e.g., MicroCal Origin) to a suitable model (e.g., One Set of Sites). The fit directly yields n, Kₐ, and ΔH.
The software will automatically calculate ΔG and TΔS using the fundamental thermodynamic equations.
Caption: Workflow for obtaining a full thermodynamic profile via Isothermal Titration Calorimetry.
The quantitative data obtained from an ITC experiment is best summarized in a table.
Parameter
Symbol
Typical Value (BPP34C10-Paraquat)
Significance
Association Constant
Kₐ (M⁻¹)
1.0 x 10⁴ - 1.0 x 10⁵
Binding Strength/Affinity
Stoichiometry
n
~1.0
Molar ratio of Host:Guest
Enthalpy Change
ΔH (kJ·mol⁻¹)
-25 to -45
Heat from bond formation
Entropic Contribution
TΔS (kJ·mol⁻¹)
-0.5 to +5
Change in disorder & solvation
Gibbs Free Energy
ΔG (kJ·mol⁻¹)
-20 to -30
Overall binding spontaneity
Note: Values are illustrative and depend heavily on solvent and specific guest structure.[12]
Computational Insights into Bonding Dynamics
Complementing experimental work, computational methods provide an atomic-level view of the binding process.
Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms over time, allowing researchers to visualize the dynamic process of a guest molecule threading into the BPP34C10 cavity and to understand the conformational flexibility of the complex.[8]
Density Functional Theory (DFT): DFT calculations provide highly accurate information on the electronic structure of the host-guest complex, allowing for the precise calculation of binding energies and the characterization of the nature of the non-covalent interactions (e.g., quantifying the contribution of π-π vs. hydrogen bonding).[8][10]
Caption: A logical workflow for a complementary computational study of host-guest dynamics.
Applications and Future Directions
The robust and predictable molecular recognition properties of BPP34C10 have established it as a vital component in the construction of advanced supramolecular systems.
Supramolecular Polymers: By linking bifunctional guests with BPP34C10, long polymer chains held together by non-covalent interactions can be formed. These materials often exhibit interesting properties like self-healing and stimuli-responsiveness.[6]
Molecular Machines: BPP34C10 is a classic "wheel" for creating molecular shuttles, where a guest "axle" can be induced to move between different recognition sites by an external stimulus (e.g., pH, light, or redox potential).
Sensing and Drug Delivery: Functionalized derivatives of BPP34C10 are being explored for their ability to selectively bind and detect specific analytes or to encapsulate and release therapeutic agents.[5][6]
The continued study of the non-covalent dynamics of BPP34C10 and related macrocycles will undoubtedly fuel further innovation in materials science, nanotechnology, and medicine.
References
Ray, M., Krishnaswamy, S., & Chand, D. K. (2025). Hosting of [Cs(crown ether)2]+ type host–guest complexes by a nano-sized molecular cuboid. RSC Publishing.
Karmakar, A., Chowdhury, K., Ghosh, S., Mallick, D., Ali, M. A., & Sinha, C. (2025). Effects of Cavity Size of the Crown Ether Hosts in the Supramolecular Modulation of Photoisomerization in trans-2-(Anthracenyl-2-azo)imidazole. Engineered Science Publisher.
Various Authors. (2020). Fluorescent Supramolecular Polymers Formed by Crown Ether-Based Host-Guest Interaction. Frontiers.
Request PDF. (2025). Study of Specific Interaction between bis(p-phenylene)-34-crown-10-based Substituted Macrocycle and Ni2+.
Delaviz, Y., et al. (1992). Synthesis of macrocycles: bis(p-phenylene)-32-crown-4 and bis(m-phenylene)-30-crown-4. Polymer.
Various Authors. Host-Guest Complexes with Crown Ethers and a Cryptand. VTechWorks.
Various Authors. (2001). NMR Detection of Simultaneous Formation of[10]- and[6]Pseudorotaxanes in Aqueous Solution between α-Cyclodextrin and Linear Al. ACS.org.
Various Authors. (2023).
Various Authors. Interplay between non-covalent interactions in 1D supramolecular polymers based on 1,4-bis(iodoethynyl)benzene. RSC Publishing.
Various Authors. (2002). Host-guest complexes of 18-crown-6 with neutral molecules possessing the structure element XH2 (X = oxygen, nitrogen, or carbon). Journal of the American Chemical Society.
Various Authors. (1998). Complexation Thermodynamics of Crown Ethers. 6.
Various Authors. (2025).
Request PDF. ¹H NMR Spectroscopic Studies of the Structures of a Series of Pseudopolyrotaxanes Formed by “Threading”.
Nasri, F. (2023). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion.
Delaviz, Y. (1991). One-step synthesis of bis(meta-phenylene)-32-crown-10, a monomer suitable for the synthesis of polyrotaxanes.
Various Authors. (2023). Biphenarenes, Versatile Synthetic Macrocycles for Supramolecular Chemistry. PMC.
Various Authors. Interplay between non-covalent interactions in 1D supramolecular polymers based on 1,4-bis(iodoethynyl)benzene. Universidad de Zaragoza.
Saponaro, A. (2017). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. PMC.
Huang, F., et al. (2005). Bis( m-phenylene)-32-crown-10/monopyridinium[10]pseudorotaxanes. Tetrahedron Letters.
Various Authors. (2014). One-Pot Synthesis of Bis(arylamino)pentiptycenes by TiCl4-DABCO Assisted Reductive. PMC.
Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. SID.ir.
Various Authors. (2020). ORGANIC CHEMISTRY. Unibo.
Kay, L. E. (1998). NMR methods for the study of protein structure and dynamics. Lewis Kay's Lab - University of Toronto.
Various Authors. Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.
Application Note & Protocols: Synthesis of Mechanically Interlocked Molecules Using Bis(1,4-phenylene)-34-crown-10-Ether
For Researchers, Scientists, and Drug Development Professionals Introduction: The Architectural Elegance of Mechanical Bonds In the realm of supramolecular chemistry, mechanically interlocked molecules (MIMs) such as rot...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Elegance of Mechanical Bonds
In the realm of supramolecular chemistry, mechanically interlocked molecules (MIMs) such as rotaxanes and catenanes represent a significant leap beyond traditional covalent architectures.[1] These systems, composed of two or more components that are physically entangled rather than covalently bonded, are not merely chemical curiosities; they are the foundational elements for the development of molecular machines, advanced drug delivery systems, and responsive materials.[2][3] A rotaxane features a dumbbell-shaped molecule threaded through a macrocycle, while a catenane consists of two or more interlocked rings.[4] The connection between their components, a "mechanical bond," prevents dissociation without the cleavage of a covalent bond.[5]
Central to the efficient synthesis of many MIMs is the use of molecular templates. Bis(1,4-phenylene)-34-crown-10 (BPP34C10) has emerged as a preeminent macrocyclic host for this purpose. Its large, electron-rich cavity, furnished by two hydroquinone rings, is perfectly dimensioned to bind with electron-deficient guest molecules, such as those containing 4,4'-bipyridinium units.[6] This application note provides an in-depth guide to the strategic use of BPP34C10 in the template-directed synthesis of[4]rotaxanes and[4]catenanes, elucidating the underlying principles and offering detailed experimental protocols.
Core Principle: Template-Directed Synthesis with BPP34C10
The high-yield synthesis of complex MIMs is entropically unfavorable without a templating strategy.[5] The "statistical approach," where macrocycles are hoped to randomly interlock during a cyclization reaction, is exceedingly inefficient.[5] Template-directed synthesis overcomes this challenge by using non-covalent interactions to pre-organize the molecular components into a specific geometry before the final covalent bond-forming reactions that permanently interlock the structure.[1]
In the context of BPP34C10, the primary driving forces for templation are:
π-π Stacking: The electron-rich hydroquinone moieties of the BPP34C10 crown ether stack with electron-deficient aromatic guests, like bipyridinium units.[7]
Ion-Dipole Interactions: The positively charged nitrogen atoms of a bipyridinium guest interact favorably with the lone pairs of the ether oxygen atoms in the crown ether's polyether chain.[6]
C-H···O Hydrogen Bonding: Additional stabilization is provided by hydrogen bonds between the hydrogen atoms on the guest and the oxygen atoms of the macrocycle.[6]
These synergistic interactions lead to the spontaneous formation of a stable, threaded precursor complex, setting the stage for the subsequent, irreversible covalent reaction that captures the interlocked architecture.
Synthesis of a[4]Rotaxane via Threading and Capping
The most common strategy for synthesizing rotaxanes is the "threading-capping" approach. This involves threading an axle component through the macrocycle, followed by the attachment of bulky "stopper" groups to the ends of the axle, preventing the macrocycle from dethreading.
Experimental Workflow:[4]Rotaxane Synthesis
Caption: Workflow for the synthesis of a[4]rotaxane using a threading-and-capping approach.
Detailed Protocol:[4]Rotaxane Synthesis
This protocol is adapted from established template-directed synthesis principles for forming a[4]rotaxane incorporating BPP34C10 and a bipyridinium-based axle.[6]
Pseudo-rotaxane Formation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve BPP34C10 (1.0 equiv) and the bipyridinium axle precursor (1.0 equiv) in anhydrous DMF (0.02 M). Stir the solution at room temperature for 1 hour to allow for the formation of the pseudo-rotaxane complex. The solution typically develops a characteristic color indicating complex formation.
Capping Reaction: To the stirred solution, add anhydrous pyridine (4.0 equiv) followed by a solution of 3,5-di-tert-butylbenzoyl chloride (2.5 equiv) in anhydrous DCM, added dropwise over 30 minutes.
Reaction Monitoring: Stir the reaction mixture at room temperature for 48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.
Isolation of Crude Product: Upon completion, remove the solvent under reduced pressure. Add acetone to the resulting residue to precipitate the crude rotaxane product.
Purification: Collect the precipitate by vacuum filtration and wash sequentially with water, acetone, and diethyl ether to remove unreacted starting materials and excess reagents. The crude product can be further purified by column chromatography on silica gel, using a gradient elution (e.g., methanol in dichloromethane) to isolate the pure[4]rotaxane.
Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The ¹H NMR spectrum is particularly diagnostic, showing significant upfield shifts for the hydroquinone protons of the BPP34C10 that are shielding the bipyridinium unit, and downfield shifts for the bipyridinium protons located inside the macrocycle's cavity.
Synthesis of a[4]Catenane via Template-Directed Clipping
The synthesis of a catenane involves forming one macrocycle around another. A highly effective method is "clipping," where an open-chain precursor threads through a pre-formed macrocycle and is then cyclized. BPP34C10 acts as an excellent template for the cyclization of a tetracationic cyclophane.
Experimental Workflow:[4]Catenane Synthesis
Caption: Workflow for the synthesis of a[4]catenane using a template-directed clipping approach.
Detailed Protocol:[4]Catenane Synthesis
This protocol is based on the highly efficient synthesis of a[4]catenane developed by Stoddart and coworkers, which relies on π-donor/π-acceptor templation.[5][7]
Pre-complex Formation: In a sealed, heavy-walled reaction vessel, dissolve BPP34C10 (1.0 equiv), 1,1'-[ethane-1,2-diyl]bis(4-pyridinium) bis(hexafluorophosphate) (1.0 equiv), and 1,4-bis(bromomethyl)benzene (1.0 equiv) in anhydrous acetonitrile (0.01 M).
Clipping Reaction: Seal the vessel and heat the reaction mixture at 60 °C for 96 hours. During this time, the second macrocycle forms through the BPP34C10 ring, driven by the template effect.
Isolation and Purification: Allow the reaction mixture to cool to room temperature. A precipitate of the crude[4]catenane bromide/hexafluorophosphate salt should form. Collect the solid by filtration.
Anion Exchange: To ensure a uniform counterion, dissolve the crude product in a minimum amount of hot water and add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) in excess. The pure[4]catenane hexafluorophosphate salt will precipitate.
Final Washing: Cool the mixture, collect the precipitate by filtration, wash thoroughly with water and then diethyl ether, and dry under high vacuum.
Characterization: The interlocked structure is confirmed by ¹H NMR and mass spectrometry. In the ¹H NMR spectrum, the hydroquinone protons of BPP34C10 are shifted significantly upfield (to ~3.5-4.0 ppm) due to being positioned directly over the electron-deficient bipyridinium units of the second ring.[7]
Quantitative Data Summary
The efficiency of template-directed synthesis is reflected in the high yields achievable for these complex molecular architectures.
The ability to synthesize rotaxanes and catenanes with BPP34C10 opens pathways to numerous applications relevant to researchers and drug development professionals:
Molecular Switches: The position of the BPP34C10 ring on the axle or relative to the second catenane ring can often be controlled by external stimuli (e.g., redox potential, pH, light), creating molecular switches.[8]
Drug Delivery: The well-defined cavities and stimuli-responsive nature of these MIMs make them promising candidates for nanocarriers that can encapsulate and release therapeutic agents in a controlled manner.[2][9]
Molecular Machines: These structures are the building blocks for creating sophisticated molecular machinery capable of performing work at the nanoscale.[10][11]
By providing robust and high-yield synthetic routes, the protocols described herein facilitate the exploration of these exciting and impactful applications.
References
Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Rotaxanes and Catenanes Utilizing 1,6,11,16-Tetraoxacycloeicosane.
Grubbs, R. H., & Chang, T. (n.d.). Synthesis of Catenane Structures via Ring-Closing Metathesis.
ResearchGate. (2025, October 26). Crown Ether Active Template Synthesis of Rotaxanes.
Wikipedia. (n.d.). Catenane.
ChemRxiv. (n.d.). Crown Ether Active Template Synthesis of Rotaxanes.
Barlow, S. R., & Evans, N. H. (n.d.). Synthesis of a[4]catenane by ring closing metathesis of a[4]rotaxane prepared by crown ether active templation. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from
Sarchem Labs. (n.d.). Custom Synthesis of Crown Ethers for Industrial and Pharma Use.
Wang, F., Han, C., He, C., Zhang, Q., & Li, H. (2015). Development of Pseudorotaxanes and Rotaxanes: From Synthesis to Stimuli-Responsive Motions to Applications. Chemical Reviews.
ACS Publications. (1999). Synthesis of Catenane Structures via Ring-Closing Metathesis.
Pure. (n.d.). Crown Ether Active Template Synthesis of Rotaxanes.
Barlow, S. R., & Evans, N. H. (2024). Synthesis of a[4]catenane by ring closing metathesis of a[4]rotaxane prepared by crown ether active templation. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01028K. Retrieved from
SciSpace. (n.d.). Progress in the synthesis and exploitation of catenanes since the Millennium.
ResearchGate. (n.d.). (a) Rotaxane synthesis using a passive template, illustrated by the...
Scribd. (n.d.). Applications of Rotaxanes and Catenanes.
Beilstein Journals. (2020, October 20). Thermodynamic and electrochemical study of tailor-made crown ethers for redox-switchable (pseudo)rotaxanes.
Application Note: Advanced NMR Spectroscopic Characterization of Bis(1,4-phenylene)-34-crown-10-Ether
Abstract This comprehensive guide provides a detailed framework for the structural elucidation and dynamic analysis of Bis(1,4-phenylene)-34-crown-10-Ether using a suite of advanced Nuclear Magnetic Resonance (NMR) spect...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive guide provides a detailed framework for the structural elucidation and dynamic analysis of Bis(1,4-phenylene)-34-crown-10-Ether using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Tailored for researchers in supramolecular chemistry, materials science, and drug development, this document moves beyond standard procedural lists to explain the underlying scientific principles and rationale behind experimental choices. We present detailed protocols for one-dimensional (¹H, ¹³C), two-dimensional (COSY, HSQC, HMBC), Diffusion-Ordered Spectroscopy (DOSY), and Variable-Temperature (VT) NMR experiments. These techniques collectively enable unambiguous resonance assignment, confirmation of molecular connectivity, and investigation of solution-state dynamics and aggregation phenomena critical to understanding the function of this complex macrocycle.
Introduction: The Structural Challenge
Bis(1,4-phenylene)-34-crown-10-Ether is a large and conformationally flexible macrocycle. Its structure comprises two rigid p-phenylene units bridged by long, flexible poly(ethylene glycol) chains. This combination of rigid and flexible moieties presents a unique challenge for structural characterization. The large number of chemically similar ethylene glycol units can lead to significant signal overlap in one-dimensional NMR spectra, complicating unambiguous assignment. Furthermore, its potential for self-assembly and complexation necessitates techniques that can probe its size, shape, and dynamic behavior in solution.[1] This application note details a multi-faceted NMR approach to comprehensively characterize this sophisticated molecule.
Foundational Analysis: 1D NMR Spectroscopy
One-dimensional ¹H and ¹³C NMR are the starting points for the characterization of any organic molecule. For Bis(1,4-phenylene)-34-crown-10-Ether, these spectra provide the initial overview of the chemical environments of the constituent protons and carbons.
¹H NMR Spectroscopy: A First Look
The ¹H NMR spectrum of Bis(1,4-phenylene)-34-crown-10-Ether is expected to show distinct regions for the aromatic and the aliphatic polyether protons. Due to the molecule's symmetry, the number of signals will be fewer than the total number of protons.
Aromatic Region (δ 6.5-7.5 ppm): The protons on the 1,4-disubstituted phenylene rings are expected to appear in this region. Due to the symmetry of the p-phenylene units, a singlet or a pair of doublets (an AA'BB' system) is anticipated, depending on the solvent and the conformational dynamics.[2]
Aliphatic Ether Region (δ 3.5-4.5 ppm): The numerous methylene protons of the poly(ethylene glycol) chains will resonate in this region. Significant signal overlap is expected here. The protons of the methylene groups directly attached to the phenoxy oxygen atoms (Ar-O-CH₂-) may be shifted slightly downfield compared to the other methylene protons in the chain.[3]
¹³C NMR Spectroscopy: Carbon Skeleton Mapping
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.
Aromatic Region (δ 110-160 ppm): Two signals are expected for the phenylene carbons: one for the oxygen-substituted carbons (C-O) at the lower field end of this region, and one for the proton-bearing carbons (C-H).[4]
Aliphatic Ether Region (δ 65-75 ppm): The methylene carbons of the poly(ethylene glycol) chains will resonate in this region. Due to the high degree of similarity in their chemical environments, it is possible that only a few, or even one, broad signal will be observed for the bulk of the ethylene glycol units.[5] The carbons of the methylene groups adjacent to the phenoxy oxygen (Ar-O-CH₂) may have a slightly different chemical shift.
Table 1: Predicted ¹H and ¹³C Chemical Shift Ranges for Bis(1,4-phenylene)-34-crown-10-Ether
Structural Unit
Proton (¹H) Chemical Shift (δ, ppm)
Carbon (¹³C) Chemical Shift (δ, ppm)
Phenylene (Ar-H)
6.8 - 7.2
115 - 125
Phenylene (Ar-O)
-
150 - 160
Ethoxy (Ar-O-CH₂)
3.9 - 4.2
68 - 72
Ethoxy (-O-CH₂-CH₂-O-)
3.6 - 3.8
69 - 71
Note: These are estimated ranges based on analogous structures and are subject to solvent effects and conformational variations.
Protocol 1: 1D ¹H and ¹³C NMR Acquisition
Sample Preparation: Dissolve 5-10 mg of Bis(1,4-phenylene)-34-crown-10-Ether in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
Spectrometer Setup:
Tune and match the probe for both ¹H and ¹³C frequencies.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal resolution.
¹H NMR Acquisition:
Acquire a standard single-pulse ¹H NMR spectrum.
Use a 30-45° pulse angle to ensure a good signal-to-noise ratio without saturating the signals.
Set the spectral width to cover the range of -1 to 12 ppm.
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30).
Use a 30° pulse angle and a relaxation delay (d1) of 2 seconds.
Set the spectral width to cover the range of 0 to 200 ppm.
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Processing:
Apply Fourier transformation to the acquired FIDs.
Phase the spectra and reference them to the residual solvent signal or an internal standard (e.g., TMS).
Integrate the ¹H NMR signals and pick the peaks for both spectra.
Unraveling Connectivity: 2D NMR Techniques
Two-dimensional NMR experiments are indispensable for overcoming the signal overlap in the 1D spectra and for establishing the connectivity of the molecule.
Diagram: 2D NMR Workflow
Caption: Workflow for 2D NMR based structural elucidation.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds. In Bis(1,4-phenylene)-34-crown-10-Ether, COSY is crucial for tracing the connectivity within the poly(ethylene glycol) chains by correlating the signals of adjacent -CH₂-CH₂- groups.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates the chemical shifts of protons with those of the directly attached carbon atoms. This is a powerful technique for assigning the carbon signals based on the more resolved proton spectrum. It will definitively link the proton signals in the aromatic and aliphatic regions to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing connectivity across quaternary carbons and heteroatoms. For the target molecule, HMBC can show correlations between the phenylene protons and the carbons of the adjacent methylene groups, as well as between the methylene protons and the phenoxy carbons, thus confirming the link between the aromatic and aliphatic parts of the macrocycle.
Protocol 2: 2D NMR (COSY, HSQC, HMBC) Acquisition
Sample Preparation: Use the same sample as prepared for the 1D NMR experiments.
Spectrometer Setup: Ensure the spectrometer is locked and shimmed.
COSY Acquisition:
Load a standard gradient-enhanced COSY pulse program (e.g., cosygpqf).
Set the spectral widths in both dimensions to cover the proton chemical shift range.
Acquire a suitable number of increments in the indirect dimension (e.g., 256-512) with a sufficient number of scans per increment (e.g., 2-8).
HSQC Acquisition:
Load a standard gradient-enhanced HSQC pulse program with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).
Set the ¹H spectral width as before and the ¹³C spectral width to cover the carbon chemical shift range.
The one-bond coupling constant (CNST13) should be set to an average value of ~145 Hz.
Acquire a suitable number of increments in the indirect dimension (e.g., 256-512) with a sufficient number of scans per increment (e.g., 4-16).
HMBC Acquisition:
Load a standard gradient-enhanced HMBC pulse program (e.g., hmbcgplpndqf).
Set the spectral widths for ¹H and ¹³C as for the HSQC experiment.
Set the long-range coupling constant (CNST2) to an average value of 8-10 Hz to observe 2- and 3-bond correlations.
Acquire a suitable number of increments in the indirect dimension (e.g., 256-512) with a sufficient number of scans per increment (e.g., 16-64).
Processing:
Apply Fourier transformation in both dimensions.
Phase the spectra appropriately.
Analyze the cross-peaks to establish correlations and assign the resonances.
Probing Solution Behavior: DOSY and VT-NMR
Beyond static structural information, NMR can provide valuable insights into the dynamic behavior and supramolecular properties of Bis(1,4-phenylene)-34-crown-10-Ether in solution.
DOSY (Diffusion-Ordered Spectroscopy)
DOSY is a powerful technique for studying mixtures and aggregation phenomena by separating the NMR signals of different species based on their translational diffusion coefficients.[6] For the target molecule, DOSY can:
Confirm Purity: A single diffusion coefficient for all signals corresponding to the molecule would confirm its monomeric state and high purity.
Detect Aggregation: The formation of aggregates or self-assembled structures would result in a smaller diffusion coefficient compared to the monomeric species.[7]
Study Host-Guest Interactions: Upon complexation with a guest molecule, both host and guest will exhibit the same diffusion coefficient, providing evidence of complex formation.
Protocol 3: DOSY NMR Acquisition
Sample Preparation: Prepare a sample with a known concentration in a suitable deuterated solvent.
Spectrometer Setup: Ensure excellent temperature stability and shimming.
Acquisition:
Use a stimulated echo pulse sequence with bipolar gradients (e.g., stebpgp1s).
Calibrate the gradient strength.
Acquire a series of ¹H spectra with increasing gradient strength (typically in 16-32 steps).
Optimize the diffusion delay (Δ) and gradient pulse duration (δ) based on the expected molecular size. For a molecule of this size, a Δ of 100-200 ms is a good starting point.
Processing:
Process the data using the DOSY processing software (e.g., Bruker TopSpin's dosy command).
The software will fit the decay of the signal intensity as a function of gradient strength to calculate the diffusion coefficient for each signal.
The results are displayed as a 2D plot with chemical shift on one axis and the diffusion coefficient on the other.
Variable-Temperature (VT) NMR
The flexibility of the polyether chains in Bis(1,4-phenylene)-34-crown-10-Ether suggests that the molecule may exist in multiple conformations that are in rapid exchange at room temperature. VT-NMR is used to study such dynamic processes.[8]
Slowing Conformational Exchange: By lowering the temperature, it may be possible to slow down the conformational exchange to the point where distinct signals for different conformers can be observed. This can lead to a significant sharpening of broad peaks or the splitting of single peaks into multiple resonances.
Studying Thermodynamics of Binding: VT-NMR can be used to study the thermodynamics of host-guest complexation by measuring the association constant at different temperatures.
Diagram: Conformational Dynamics Studied by VT-NMR
Caption: Principle of VT-NMR for studying conformational exchange.
Sample Preparation: Use a solvent with a wide temperature range (e.g., toluene-d₈, THF-d₈). Ensure the NMR tube is rated for variable temperature work to prevent shattering.
Spectrometer Setup:
Calibrate the temperature of the probe using a standard sample (e.g., methanol for low temperatures, ethylene glycol for high temperatures).
Start at room temperature and acquire a reference spectrum.
Acquisition:
Incrementally change the temperature in steps (e.g., 10 K).
Allow the temperature to equilibrate for at least 5-10 minutes at each new setpoint.
Re-shim the sample at each temperature, as the magnetic field homogeneity is temperature-dependent.
Acquire a ¹H NMR spectrum at each temperature.
Analysis:
Stack the spectra to visualize the changes in chemical shifts, line widths, and peak multiplicities as a function of temperature.
Analyze the data to identify coalescence points and determine the energy barriers of conformational changes.
Conclusion
The comprehensive characterization of Bis(1,4-phenylene)-34-crown-10-Ether requires a multi-technique NMR approach. While 1D NMR provides an initial overview, the complexity and flexibility of the molecule necessitate the use of 2D correlation techniques (COSY, HSQC, HMBC) for complete structural assignment. Furthermore, advanced techniques like DOSY and VT-NMR are crucial for understanding its behavior in solution, including its aggregation state and conformational dynamics. The protocols and principles outlined in this application note provide a robust framework for researchers to fully elucidate the structure and properties of this and other complex macrocyclic systems.
References
Avram, L., & Cohen, Y. (2002). Diffusion NMR for the characterization of the size and interactions of supramolecular assemblies. Journal of the American Chemical Society, 124(51), 15148–15149.
Beilstein Journals. (2019). Design, synthesis and spectroscopic properties of crown ether-capped dibenzotetraazaannulenes. Available at: [Link]
HETEROCYCLES. (2003). SYNTHESIS AND EXTRACTION PROPERTIES OF NEW BIS–CROWN ETHERS DERIVED FROM STEREOISOMER OF 1,2-CYCLOHEXANE- DIOLS FOR ALKALI AND. Available at: [Link]
Gibson, H. W., et al. (1994). Synthesis and Characterization of Large (30-60-Membered) Aliphatic Crown Ethers. The Journal of Organic Chemistry, 59(8), 2186–2196.
ResearchGate. (2021). Study of Specific Interaction between bis(p-phenylene)-34-crown-10-based Substituted Macrocycle and Ni2+. Available at: [Link]
RSC Publishing. (2022). NMR methods for the analysis of mixtures. Chemical Communications. Available at: [Link]
ACS Publications. (1998). A Study of the Complexation of Bis(m-Phenylene) Crown Ethers and Secondary Ammonium Ions. The Journal of Organic Chemistry. Available at: [Link]
PMC. (2024). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. Available at: [Link]
RSC Publishing. (n.d.). Supporting Information. Available at: [Link]
Elsevier. (2003). Synthesis, NMR and properties of a novel crown ether dimer: X-ray molecular structure of bis (2, 5-dimethoxy-4,6-dimethyl-1,3-xylyl). Comptes Rendus Chimie. Available at: [Link]
ACS Publications. (2021). Designing Macrocycles to Adopt Persistent, Isoenergetic Conformations. Available at: [Link]
ResearchGate. (n.d.). 13C NMR spectroscopy of 4,4"-Methylenebis-(Phenylisocyanate)/1,4-butanediol/poly(tetramethylene ether glycol)poly(ether)urethanes. Available at: [Link]
Doc Brown's Chemistry. (2023). C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene analysis of chemical shifts ppm. Available at: [Link]
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]
University of Oxford. (n.d.). Variable Temperature NMR Experiments. Available at: [Link]
University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. Available at: [Link]
University of California, Riverside. (n.d.). Instructions for Variable Temperature (VT) Operation. Available at: [Link]
Application Note: Crystallization Techniques for Bis(1,4-phenylene)-34-crown-10 Pseudorotaxanes
Introduction & Mechanistic Principles Bis(1,4-phenylene)-34-crown-10 (BPP34C10) is a cornerstone macrocyclic polyether in supramolecular chemistry, widely utilized in the construction of molecular machines, switches, and...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Principles
Bis(1,4-phenylene)-34-crown-10 (BPP34C10) is a cornerstone macrocyclic polyether in supramolecular chemistry, widely utilized in the construction of molecular machines, switches, and advanced drug delivery vehicles[1]. The formation of pseudorotaxanes—where a thread-like guest molecule penetrates the macrocyclic cavity—relies on a delicate, thermodynamically driven balance of non-covalent interactions.
When BPP34C10 (an electron-rich host) is combined with an electron-deficient guest, such as 1,1'-dimethyl-4,4'-bipyridinium (paraquat) or a secondary dialkylammonium salt, self-assembly is driven by three primary forces[1][2]:
π−π
Stacking : Face-to-face interactions between the hydroquinone rings of BPP34C10 and the aromatic pyridinium rings of the guest (typical centroid-centroid distances of 3.4–3.7 Å)[1].
Hydrogen Bonding : [N-H···O] and [C-H···O] interactions between the guest's acidic protons and the polyether oxygen atoms of the crown ether[1][2].
Charge-Transfer (CT) : The donation of electron density from the host to the guest, which stabilizes the complex and generates a distinct visible absorption band[3].
Isolating these dynamic supramolecular assemblies as single crystals for X-ray diffraction (XRD) is notoriously challenging. Minor perturbations in solvent polarity, temperature, or counter-ion selection can lead to dethreading or the crystallization of separate, unthreaded components[3]. This application note details field-proven, self-validating protocols to successfully crystallize BPP34C10 pseudorotaxanes.
Experimental Design & Causality
Successful crystallization requires maintaining the thermodynamic stability of the pseudorotaxane while slowly decreasing its solubility to induce nucleation.
Counter-Ion Selection : The choice of counter-ion is critical. Halides (Cl⁻, Br⁻) are strong hydrogen-bond acceptors and highly hygroscopic; they compete with the crown ether for the guest's acidic protons, often preventing threading. Bulky, non-coordinating anions like hexafluorophosphate (PF₆⁻) or bis(trifluoromethanesulfonyl)imide (NTf₂⁻) are mandatory, as they force the guest to maximize its interaction with the BPP34C10 cavity[1].
Solvent Synergy : BPP34C10 is highly soluble in non-polar to moderately polar solvents (CH₂Cl₂, CHCl₃), whereas the cationic guests require polar media (MeOH, MeCN, Acetone). A binary solvent system (e.g., Acetone/CH₂Cl₂ or Acetone/MeOH) is often required to achieve equimolar dissolution without disrupting the hydrogen-bond network[3].
Self-Validation via Colorimetry : The formation of the pseudorotaxane is immediately signaled by a macroscopic color change due to the CT band (e.g., turning deep orange, red, or purple)[3]. This serves as a built-in quality control metric: if the crystallization solution loses its color, dethreading has occurred, and the experiment should be aborted.
Figure 1: Workflow for the self-assembly and thermodynamic crystallization of BPP34C10 pseudorotaxanes.
Quantitative Crystallization Parameters
To facilitate rapid experimental setup, Table 1 summarizes optimized solvent systems for common BPP34C10 pseudorotaxane architectures based on established literature[1][2][3].
Table 1: Optimized Parameters for BPP34C10 Pseudorotaxane Crystallization
Guest Molecule
Counter-Ion
Primary Solvent(s)
Anti-Solvent / Method
CT Visual Indicator
Est. Time to Crystal
1,1'-Dimethyl-4,4'-bipyridinium
PF₆⁻
Acetone / CH₂Cl₂ (1:1)
Diethyl Ether (Vapor)
Deep Purple
3–5 Days
Dibenzylammonium
PF₆⁻
Acetone
Diisopropyl Ether (Vapor)
Pale Yellow
5–7 Days
C4BP (Extended Bipyridinium)
PF₆⁻
Acetone / MeOH (1:1)
Slow Evaporation
Dark Orange
7–10 Days
Asymmetric Bipyridinium
NTf₂⁻
CH₂Cl₂ / MeCN (2:1)
Hexane (Layering)
Red / Orange
5–10 Days
Detailed Experimental Protocols
Protocol A: Liquid-Vapor Diffusion (Recommended for High-Resolution XRD)
Vapor diffusion is the gold standard for pseudorotaxanes because it allows for an exceptionally slow, thermodynamically controlled decrease in solubility, minimizing the kinetic trapping of unthreaded components.
Preparation : Weigh 10.0 µmol of BPP34C10 and 10.0 µmol of the guest salt (e.g., paraquat-PF₆).
Dissolution : Transfer both solids into a clean 2-dram (approx. 4 mL) glass vial. Add 1.0 mL of anhydrous acetone.
Validation : Swirl gently. An immediate color change (e.g., to deep purple or dark orange) must occur, confirming the formation of the charge-transfer complex[3]. If particulate matter remains, add CH₂Cl₂ dropwise (up to 0.5 mL) until the solution is perfectly clear.
Chamber Setup : Place the uncapped 2-dram vial inside a larger 20 mL scintillation vial.
Anti-Solvent Addition : Carefully pipette 3.0 mL of an anti-solvent (e.g., diethyl ether or diisopropyl ether) into the outer 20 mL vial, ensuring no splashing into the inner vial.
Sealing & Incubation : Cap the outer vial tightly and seal the threads with Parafilm. Store the chamber in a dark, vibration-free environment at a constant 20 °C.
Harvesting : Crystals typically form within 3 to 7 days. Harvest directly into a drop of paratone oil to prevent solvent loss prior to XRD mounting.
This method is ideal when the host and guest have vastly different solubility profiles, requiring different primary solvents.
Heavy Phase (Host) : Dissolve 10.0 µmol of BPP34C10 in 0.5 mL of anhydrous CH₂Cl₂. Transfer this to a narrow crystallization tube (e.g., a 5 mm NMR tube).
Buffer Layer (Critical Step) : To prevent rapid mixing and kinetic precipitation, carefully layer 0.2 mL of a 1:1 CH₂Cl₂/MeOH mixture directly on top of the heavy phase using a long-needle syringe.
Light Phase (Guest) : Dissolve 10.0 µmol of the guest salt in 0.5 mL of MeOH.
Layering : Gently layer the light phase on top of the buffer layer.
Validation : Over the next 24 hours, the interface will develop a distinct CT color (e.g., orange/red) as the components diffuse and thread[2].
Incubation : Cap the tube and leave undisturbed. High-quality single crystals will nucleate at the colored interface over 5–10 days.
Troubleshooting & System Integrity
Loss of Color During Crystallization : If the solution turns pale or colorless, the pseudorotaxane has dethreaded. This is almost always caused by water contamination (which disrupts[C-H···O] hydrogen bonding) or the use of an overly competitive solvent (like DMSO or DMF). Action : Discard, dry all glassware in an oven, and use strictly anhydrous solvents.
Polycrystalline Clusters (Twinning) : If rapid precipitation yields microcrystalline powders or twinned clusters, the diffusion rate is too high. Action : For Protocol A, switch to a less volatile anti-solvent (e.g., from diethyl ether to diisopropyl ether). For Protocol B, increase the volume of the buffer layer to slow the diffusion kinetics.
Developing stimuli-responsive materials based on Bis(1,4-phenylene)-34-crown 10-Ether
Application Note: Engineering Stimuli-Responsive Supramolecular Materials via Bis(1,4-phenylene)-34-crown-10 (BPP34C10) Host-Guest Chemistry Introduction & Mechanistic Rationale The development of smart, stimuli-responsi...
The development of smart, stimuli-responsive materials requires molecular building blocks capable of highly specific, yet dynamically reversible, interactions. Bis(1,4-phenylene)-34-crown-10 (BPP34C10) is a paradigmatic electron-rich macrocycle that forms highly stable [2]pseudorotaxanes with electron-deficient guests, most notably paraquat (N,N'-dimethyl-4,4'-bipyridinium) derivatives[1].
The driving forces for this host-guest complexation are a synergistic combination of non-covalent interactions: charge-transfer (CT) between the electron-rich hydroquinone rings of BPP34C10 and the electron-poor pyridinium rings of paraquat,
π−π
stacking, and [C-H
⋯
O] hydrogen bonding[1][2]. Because the binding affinity is strictly dependent on the electronic state of the guest, this recognition motif is inherently stimuli-responsive. Electrochemical or chemical reduction of the paraquat dication (
PQ2+
) to its radical cation (
PQ+∙
) abolishes the charge-transfer interaction, triggering a rapid and reversible dethreading of the macrocycle[3]. This dynamic reversibility makes the BPP34C10/paraquat system an exceptional engine for supramolecular polymers, molecular switches, and targeted drug delivery vehicles.
Mechanistic Pathway of Stimuli-Responsiveness
Redox-driven reversible assembly and disassembly of BPP34C10-Paraquat pseudorotaxanes.
Quantitative Binding Profiles
To engineer predictable materials, understanding the association constants (
Ka
) is critical. The binding affinity is heavily modulated by solvent polarity and the nature of the counterion.
Host
Guest
Solvent
Counterion
Association Constant (
Ka
,
M−1
)
Stimulus Trigger
BPP34C10
Paraquat
Acetone-
d6
PF6−
~730
Redox (Reduction)
BPP34C10
Diquat
Acetone-
d6
PF6−
~1.2
×104
Redox (Reduction)
BPP34C10
Secondary Ammonium
CD3CN
PF6−
~100 - 300
Acid/Base (Deprotonation)
Experimental Protocol: Synthesis and Evaluation of a Redox-Responsive Supramolecular Polymer
This protocol details the self-assembly of a linear supramolecular polymer using a homoditopic BPP34C10 monomer and a homoditopic paraquat monomer, followed by validation of its redox-responsiveness.
Phase 1: Preparation and Counterion Exchange
Causality: Paraquat salts are typically synthesized as halides (e.g.,
Cl−
or
Br−
). Halide ions form tight ion pairs with the viologen core, sterically and electronically hindering the threading of the BPP34C10 ring. Exchanging halides for bulky, non-coordinating
PF6−
ions is a non-negotiable prerequisite to free the axle for successful supramolecular polymerization[2].
Dissolve the homoditopic paraquat halide precursor (1.0 eq) in deionized water.
Add a saturated aqueous solution of ammonium hexafluorophosphate (
NH4PF6
) (10.0 eq) dropwise under vigorous stirring.
Collect the resulting precipitate via vacuum filtration, wash extensively with water to remove residual salts, and dry under vacuum at 60°C for 24 hours.
Phase 2: Self-Assembly of the Supramolecular Polymer
Causality: High concentrations are required to push the equilibrium toward polymerization rather than cyclization. Acetonitrile/chloroform mixtures are used to balance the solubility of the highly polar paraquat salts and the relatively non-polar BPP34C10 macrocycles[4].
Prepare a 100 mM stock solution of the homoditopic BPP34C10 monomer in anhydrous chloroform (
CHCl3
).
Prepare a 100 mM stock solution of the homoditopic paraquat-
PF6
monomer in anhydrous acetonitrile (
CH3CN
).
Mix equimolar amounts of the two solutions in a clean, dry vial.
Self-Validation Step: Observe the immediate color change. The solution will turn from colorless to deep yellow/orange. This bathochromic shift is the macroscopic manifestation of the charge-transfer (CT) band forming between the electron-rich hydroquinone rings and the electron-poor pyridinium rings, confirming successful complexation[4].
Phase 3: Characterization and Stimuli-Responsive Disassembly
Causality: 2D Diffusion-Ordered Spectroscopy (DOSY) NMR is utilized to confirm the polymeric nature of the assembly. A significant decrease in the diffusion coefficient compared to the free monomers indicates the formation of high-molecular-weight species[4].
DOSY NMR: Transfer the equimolar mixture to an NMR tube and acquire a 2D DOSY spectrum at 298 K. Calculate the weight-average diffusion coefficient to confirm polymerization.
Redox Triggering: To a cuvette containing the supramolecular polymer solution, add a mild chemical reducing agent, such as zinc dust or sodium dithionite (in a biphasic system).
Spectroscopic Monitoring: Monitor the UV-Vis spectrum. The disappearance of the CT band (~430 nm) and the emergence of characteristic paraquat radical cation peaks (~390 nm and ~600 nm) indicate the disassembly of the polymer into its constituent monomers.
Reversibility: Introduce oxygen (by bubbling air) to re-oxidize the radical cations back to dications. The re-emergence of the CT band validates the reversibility of the supramolecular material.
Workflow Logic Diagram
Step-by-step experimental workflow for assembling and validating BPP34C10-based polymers.
References
Stimuli-Responsive Host–Guest Systems Based on the Recognition of Cryptands by Organic Guests
Accounts of Chemical Research - ACS Publications[Link]
Ion Pairing in Fast-Exchange Host-Guest Systems: Concentration Dependence of Apparent Association Constants...
ResearchGate[Link]
The Mechanism of the Slippage Approach to Rotaxanes. Origin of the “All-or-Nothing” Substituent Effect
R Discovery[Link]
Construction of Supramolecular Polymers with Different Topologies by Orthogonal Self-Assembly of Cryptand–Paraquat Recognition
Semantic Scholar[Link]
Resolving NMR peak overlap in Bis(1,4-phenylene)-34-crown 10-Ether complexes
Welcome to the Technical Support Center for Supramolecular Characterization. This guide is specifically engineered for researchers and drug development professionals dealing with the structural elucidation of Bis(1,4-phe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Supramolecular Characterization. This guide is specifically engineered for researchers and drug development professionals dealing with the structural elucidation of Bis(1,4-phenylene)-34-crown-10 (BPP34C10) complexes.
Characterizing BPP34C10 complexes—particularly pseudorotaxanes and rotaxanes formed with electron-poor guests like paraquat (N,N'-dimethyl-4,4'-bipyridinium)—presents unique NMR challenges. The flexible 34-membered macrocycle undergoes severe conformational changes upon binding, leading to massive signal overlap in the polyether backbone and dynamic exchange broadening in the aromatic regions. This guide provides field-proven, self-validating methodologies to resolve these overlaps and extract unambiguous structural data.
Diagnostic Workflow: Approaching BPP34C10 Spectra
Before adjusting spectrometer parameters, you must diagnose the root cause of the signal obfuscation. Is the overlap caused by static crowding of similar protons, or is it an artifact of dynamic molecular motion?
Workflow for resolving dynamic and static NMR peak overlaps in BPP34C10 complexes.
Troubleshooting Guides & Methodologies
Q: How do I resolve the severe static overlap in the polyether backbone region (3.5–4.2 ppm)?
Mechanistic Causality:
In its uncomplexed state, BPP34C10 is highly flexible, and its 32 polyether protons (-CH₂-CH₂-O-) time-average into a narrow, convoluted multiplet. Upon complexation with a paraquat dication, the macrocycle folds into a rigid U-shape to maximize 1[1]. Furthermore, [C-H...O] hydrogen bonds form between the guest and specific host oxygen atoms. This symmetry-breaking locks the polyether chain into distinct micro-environments, spreading the signals across a wider range but causing severe static overlap[2].
Solvent Selection: Do not rely solely on CDCl₃. Prepare your sample in a 1:1 volumetric mixture of CDCl₃ and CD₃CN. CDCl₃ promotes tight ion-pairing, while the polar aprotic CD₃CN differentially solvates the complex, altering the magnetic environment and naturally dispersing the polyether signals.
Acquire ¹H-¹³C HSQC: Run a high-resolution HSQC experiment. The ¹³C dimension (typically 68–72 ppm for polyethers) offers significantly higher dispersion than the ¹H dimension, allowing you to separate overlapping proton signals based on their attached carbons.
Acquire 2D NOESY/ROESY: Set the mixing time to 300–500 ms. Look for through-space cross-peaks between the paraquat α/β protons and specific polyether protons.
Validation Checkpoint: A self-validating assignment is achieved when the integration of the isolated 1D slices from the HSQC perfectly matches the expected 4:4:4:4 proton ratios of the asymmetric polyether loops. If the integrations are non-integer, you likely have a mixture of 1:1 and 2:1 (host:guest) complexes[2].
Q: Why are my hydroquinone and guest protons appearing as broad, featureless humps, and how do I fix this?
Mechanistic Causality:
BPP34C10-paraquat complexes function as molecular shuttles. The paraquat ring darts back and forth between the two hydroquinone "stations" of the crown ether at a rate of approximately 1000 times per second at room temperature[1]. This intermediate exchange rate on the NMR timescale causes coalescence, broadening the aromatic signals of both the host and the guest until they blend into the baseline.
Step-by-Step Protocol: Variable Temperature (VT) NMR
Probe Calibration: Calibrate the spectrometer probe temperature using a neat methanol standard to ensure accurate low-temperature readings.
Cooling to the Slow Exchange Limit: Dissolve the complex in CD₃CN or Acetone-d₆. Gradually cool the sample from 298 K down to 238 K[3].
Equilibration & Acquisition: Allow the sample to equilibrate for 10 minutes at 238 K before acquiring the 1D ¹H spectrum. At this temperature, the shuttling rate drops below the NMR timescale.
Validation Checkpoint: The broad humps must resolve into sharp, distinct sets of peaks representing the free host, free guest, and the locked complex. Integrate the newly sharpened complexed hydroquinone peak against the complexed paraquat α-proton peak. If the system is self-consistent, the ratio will be exactly 1:1.
Quantitative Data Presentation
To assist in your assignments, the following table summarizes the expected chemical shift perturbations (Δδ) when BPP34C10 forms a 1:1 complex with paraquat at the slow exchange limit.
Proton Designation
Free Species δ (ppm)
Complexed δ (ppm)
Shift Direction (Δδ)
Mechanistic Causality
BPP34C10 Hydroquinone (Ar-H)
~6.75
~6.20
Upfield (-0.55)
Shielding via π-π stacking with the electron-poor guest
BPP34C10 Polyether (-CH₂O-)
3.70 – 3.85
3.60 – 4.20
Dispersion
Symmetry breaking via conformational locking & [C-H...O] H-bonding
Paraquat α-H (N⁺-CH)
~9.05
~8.50
Upfield (-0.55)
Shielding from the host's hydroquinone π-system
Paraquat β-H (Ar-H)
~8.55
~7.80
Upfield (-0.75)
Deep inclusion within the macrocyclic cavity
Note: Exact values fluctuate based on concentration, counterions (e.g., PF₆⁻ vs. I⁻), and solvent system[4].
Frequently Asked Questions (FAQs)
Q: Can I use Lanthanide Shift Reagents (LSRs) to spread out the overlapping polyether peaks?A: No. While LSRs (like Europium or Praseodymium complexes) are standard tools for 5[5], they are highly detrimental to crown ether complexes. The lanthanide ions will competitively bind to the polyether oxygen atoms of BPP34C10, displacing the paraquat guest and destroying the supramolecular complex entirely. Rely on 2D NMR and solvent effects instead.
Q: How can I confirm that the resolved peaks at 238 K belong to a single 1:1 supramolecular complex and not a mixture of higher-order oligomers?A: Run a DOSY (Diffusion-Ordered Spectroscopy) experiment at the slow exchange limit. A discrete 1:1 complex will show all assigned host and guest peaks aligning perfectly along a single diffusion coefficient (D) in the 2D plot. If higher-order oligomers (e.g., 2:2 or polymers) are present, they will appear at a lower diffusion coefficient due to their larger hydrodynamic radii.
References
Stoddart, J. F. "Nobel Lecture: Mechanically Interlocked Molecules (MIMs) - Molecular Shuttles, Switches, and Machines." NobelPrize.org. 1
Han, T., et al. "Synthesis of a Triptycene-Derived Bisparaphenylene-34-crown-10 and Its Complexation with Both Paraquat and Cyclobis(paraquat-p-phenylene)." The Journal of Organic Chemistry - ACS Publications. 3
Ashton, P. R., et al. "Multiply Stranded and Multiply Encircled Pseudorotaxanes." Journal of the American Chemical Society - ACS Publications. 2
Allwood, B. L., et al. "Complexation of Paraquat by a Bisparaphenylene-34-crown-10 Derivative." RSC Publishing. 4
BenchChem Technical Support. "Resolving overlapping peaks in the NMR spectrum of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one." Benchchem. 5
Technical Support Center: Overcoming Steric Hindrance in Bis(1,4-phenylene)-34-crown-10-Ether Threading
Welcome to the technical support center for supramolecular chemistry, focusing on the intricate challenge of threading Bis(1,4-phenylene)-34-crown-10-Ether (BPP34C10). This guide is designed for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for supramolecular chemistry, focusing on the intricate challenge of threading Bis(1,4-phenylene)-34-crown-10-Ether (BPP34C10). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming[1]rotaxanes and other mechanically interlocked molecules where steric hindrance presents a significant barrier. Here, we dissect the causal factors behind experimental hurdles and provide field-proven troubleshooting strategies and in-depth FAQs.
I. Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of BPP34C10 threading?
A1: Steric hindrance refers to the spatial arrangement of atoms or groups of atoms that physically obstructs a chemical reaction.[2][3][4] In the threading of BPP34C10, this means that the bulky size and rigid conformation of either the crown ether itself or the "axle" molecule (the linear component being threaded) can prevent the axle from passing through the macrocyclic cavity to form a pseudorotaxane—the precursor to a rotaxane.[5][6] This is particularly relevant when dealing with large or awkwardly shaped "stopper" groups on the axle, which are designed to prevent dethreading in the final rotaxane.[7]
Q2: What are the primary driving forces for the threading process with BPP34C10?
A2: The formation of a pseudorotaxane with BPP34C10 is primarily driven by noncovalent interactions.[8] These include:
π-π Stacking: Interactions between the electron-rich hydroquinone rings of the crown ether and electron-deficient aromatic units (like bipyridinium) on the axle.[8][9]
Hydrogen Bonding: C-H···O hydrogen bonds between the axle and the polyether oxygen atoms of the crown ether.[8]
Electrostatic Interactions: Ion-dipole or N+···O interactions if the guest molecule is charged.[8]
Q3: What is the difference between kinetic and thermodynamic control in rotaxane synthesis?
A3:
Kinetic Control: At lower temperatures, the reaction is often irreversible, and the major product is the one that forms the fastest (the kinetic product), which may not be the most stable.[10][11]
Thermodynamic Control: At higher temperatures, the threading and dethreading processes can become reversible, allowing the system to reach equilibrium.[11][12] The major product will be the most thermodynamically stable one (the thermodynamic product).[10][11]
Understanding this distinction is crucial, as reaction conditions can be manipulated to favor the desired product.[13][14]
Q4: How does solvent choice impact the threading process?
A4: Solvents play a critical role in pseudorotaxane formation by competing with the host-guest interactions.[8] Polar solvents can significantly weaken hydrogen-bonding interactions, which are a key driving force.[8][15][16] The choice of solvent can dramatically affect the association constant (Ka) for pseudorotaxane formation.[5][8] For instance, some systems show high association constants in chloroform but no complex formation in more polar solvents like DMSO.[5] Solvents can also become incorporated into the final crystal lattice, forming solvates that can alter the properties of the compound.[17]
II. Troubleshooting Guides
Problem 1: Low or No Yield of the Threaded Pseudorotaxane
This is a common issue often rooted in significant steric barriers or unfavorable thermodynamics.
Causality Analysis:
High Activation Energy Barrier: The steric bulk of the axle's stoppers or substituents may be too large to pass through the BPP34C10 cavity under standard conditions.
Weak Noncovalent Interactions: The driving forces for threading (π-π stacking, hydrogen bonding) may be insufficient to overcome the steric repulsion.
Unfavorable Solvent Effects: The chosen solvent may be effectively solvating the individual components, preventing their association.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low pseudorotaxane yield.
Step-by-Step Protocols:
Protocol 1: Solvent System Optimization
Rationale: The goal is to find a solvent that minimizes solvation of the interacting components while promoting host-guest association.
Procedure:
Screen a range of solvents with varying polarities. Start with less polar solvents like chloroform or dichloromethane, as they are less likely to disrupt hydrogen bonds.[5]
Consider solvent mixtures to fine-tune the polarity.
Monitor pseudorotaxane formation using ¹H NMR spectroscopy by looking for characteristic shifts in the resonances of the host and guest upon complexation.
Protocol 2: Temperature Adjustment (Kinetic vs. Thermodynamic Control)
Rationale: Temperature can be used to overcome activation energy barriers or to shift the equilibrium towards the desired product.
Procedure:
For Kinetically Hindered Systems: Gradually increase the reaction temperature. This provides the molecules with more kinetic energy to overcome the steric barrier, a process sometimes referred to as "slipping."[1] Be aware that at very high temperatures, the pseudorotaxane may become unstable and dethread.
For Thermodynamically Unfavorable Systems: Try running the reaction at lower temperatures. This can increase the association constant for pseudorotaxane formation, and if a rapid capping reaction is employed, the increased population of the pseudorotaxane can be trapped.[18]
Protocol 3: Template-Directed Synthesis
Rationale: The use of a template, often a metal ion, can organize the precursor components, facilitating the macrocyclization around the axle in a "clipping" reaction.[19][20][21]
Procedure:
If your synthesis involves forming the BPP34C10 in the presence of the axle, consider adding a suitable template ion that can coordinate to the reactive ends of the crown ether precursors.
The choice of template will depend on the specific chemistry of your system.
Problem 2: Dethreading of the Pseudorotaxane Before Capping
This indicates that the pseudorotaxane is dynamic and the equilibrium lies towards the unthreaded state.
Causality Analysis:
Weak Association Constant (Ka): The noncovalent interactions are not strong enough to maintain the threaded structure in solution.
High Temperature: Increased thermal energy can lead to dissociation.[1]
Competitive Solvent: The solvent may be displacing the axle from the crown ether cavity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for premature dethreading.
Step-by-Step Protocols:
Protocol 4: Concentration and Temperature Adjustment
Rationale: According to Le Chatelier's principle, increasing the concentration of the reactants will shift the equilibrium towards the formation of the pseudorotaxane. Lowering the temperature will favor the enthalpically driven association.[18]
Procedure:
Run the reaction at the highest possible concentration that solubility allows.
Cool the reaction mixture to a lower temperature (e.g., 0 °C or -10 °C) to increase the stability of the pseudorotaxane complex.[18]
Protocol 5: Rapid Capping Strategies
Rationale: If the pseudorotaxane is transient, a fast and efficient capping reaction is needed to form the final, stable rotaxane before dethreading occurs.
Procedure:
Choose a capping reaction with fast kinetics, such as the Staudinger ligation (reaction between an azide and a phosphine).[18]
Ensure the capping reagents are highly reactive and added in appropriate stoichiometry.
Problem 3: Formation of Non-Interlocked Side Products
This suggests that the capping reaction is occurring on the unthreaded axle.
Causality Analysis:
Slow Threading Rate: The capping reaction is faster than the threading process.
Low Pseudorotaxane Concentration: The equilibrium favors the uncomplexed state, providing a higher concentration of unthreaded axle for the capping reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for side product formation.
Step-by-Step Protocols:
Protocol 6: Kinetic Analysis and Condition Adjustment
Rationale: Understanding the relative rates of threading and capping is key. The goal is to create conditions where threading is significantly faster than capping.
Procedure:
Use techniques like variable-temperature ¹H NMR to study the kinetics of pseudorotaxane formation.
Implement the strategies from Problem 1 and 2 (solvent optimization, temperature changes, concentration adjustments) to increase the rate and equilibrium concentration of the pseudorotaxane before initiating the capping reaction.
Consider a two-step process: first, form the pseudorotaxane under optimal conditions, and then add the capping reagents.
III. Data Summary
Parameter
Recommendation for Overcoming Steric Hindrance
Rationale
Solvent
Low polarity (e.g., CHCl₃, CH₂Cl₂)
Minimizes disruption of hydrogen bonding and other noncovalent interactions.[5][8]
Temperature
Increase for kinetic barriers; Decrease for thermodynamic stability
Higher temperatures provide energy to overcome steric repulsion, while lower temperatures can increase the association constant.[1][18]
Concentration
High
Shifts the equilibrium towards the formation of the pseudorotaxane.
Capping Reaction
Fast kinetics (e.g., Staudinger ligation)
Traps the transient pseudorotaxane before it can dethread.[18]
IV. References
[THE TEMPLATE-DIRECTED SYNTHESIS OF A[1]ROTAXANE Peter R. Ashton:c Michel Crognua ,u Alexandra M.Z. Slawin,h J. Fraser Stoddart. - ElectronicsAndBooks.]([Link])
[Rotaxane synthesis via a dynamic[1]catenane-ring-opening, axle-cleaving double cross metathesis - Semantic Scholar.]([Link])
[[1]Rotaxane Solvates: Insights into the Presence of Solvents in the Crystal Lattice. Crystal Growth & Design.]([Link])
[Kinetic Versus Thermodynamic Control During the Formation of[1]rotaxanes by a Dynamic Template-Directed Clipping Process. Chemistry – A European Journal.]([Link])
[Controlling selective formation of[1]- and[19]-pseudorotaxanes by tuning spacer length of guests. Supramolecular Chemistry.]([Link])
[Exploring the Chemistry of the Mechanical Bond: Synthesis of a[1]Rotaxane through Multicomponent Reactions - PMC.]([Link])
[Formation of[1]- and[19]Rotaxanes through Bridging under Kinetic and Thermodynamic Control. Organic Letters.]([Link])
Technical Support Center: Solvent Effects on Bis(1,4-phenylene)-34-crown-10 Ether Complexation Efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bis(1,4-phenylene)-34-crown-10-Ether (BPP34C10). This guide is designed to provide expert insights and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bis(1,4-phenylene)-34-crown-10-Ether (BPP34C10). This guide is designed to provide expert insights and practical solutions to common challenges encountered during complexation experiments, with a focus on the critical role of solvent choice.
Introduction: The Solvent's Decisive Role
In the realm of host-guest chemistry, the complexation between a host molecule like BPP34C10 and a suitable guest is not a simple two-body interaction. The solvent is an active and influential participant that can dramatically alter the efficiency and thermodynamics of complex formation.[1] Macrocycles must compete with solvent molecules for the guest, and consequently, any variation in the solvent can lead to considerable changes in the observed binding characteristics.[1][2] This guide will help you navigate the complexities of solvent effects to optimize your experiments and correctly interpret your results.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific reasoning.
Question 1: Why am I observing a much lower binding affinity (Ka) for my BPP34C10-guest system in a polar aprotic solvent (e.g., DMSO, DMF) compared to a less polar solvent (e.g., Chloroform, Dichloromethane)?
Answer: This is a common and expected observation rooted in the thermodynamics of desolvation.
Causality: The overall stability of the host-guest complex is determined by the free energy change (ΔG) of the binding process. This process involves not just the association of the host and guest, but also the desolvation of both species. Polar aprotic solvents are excellent at solvating cations (your guest) through strong ion-dipole interactions. For the crown ether to encapsulate the guest, it must first strip away this tightly bound solvation shell. This desolvation process is energetically costly (requires a significant energy input), which reduces the net favorable free energy change of complexation, resulting in a lower association constant (Ka).[3] In contrast, less polar solvents solvate cations less effectively, making the desolvation step less of an energetic barrier and leading to a more favorable complexation equilibrium. Linear correlations have been observed between the Gibbs free energy of complexation and the Gibbs transfer energies of the cation from a reference solvent (like water) to the solvent .[3]
Troubleshooting Steps:
Solvent Selection: If your primary goal is to achieve high binding affinity, consider using solvents with lower polarity and donor capacity. Chloroform and dichloromethane are often good starting points for pseudorotaxane formation with BPP34C10.
Solvent Mixtures: You can systematically tune the solvent polarity by using binary mixtures (e.g., Dichloromethane/Acetonitrile). This allows for a finer control over the binding strength.
Quantitative Analysis: Use techniques like Isothermal Titration Calorimetry (ITC) or ¹H NMR titration to quantify the thermodynamic parameters (ΔG, ΔH, and ΔS) in different solvents. This will provide a complete picture of the energetic contributions to complexation.[4]
Question 2: My ¹H NMR titration data is showing very small chemical shift changes upon addition of the guest, making it difficult to calculate a reliable binding constant. What's wrong?
Answer: This issue, often termed a "flat" titration curve, can stem from several factors related to weak binding or experimental setup.
Causality: Significant chemical shift changes in the host's protons upon guest addition are indicative of a strong interaction and a fast exchange on the NMR timescale between the free and complexed states.[5] If the binding is very weak (low Ka), the equilibrium lies far to the side of the free species, and only a small fraction of the host is complexed at any given time. Consequently, the time-averaged chemical shifts observed are very close to those of the free host. This is particularly problematic in competitive solvents that stabilize the free guest, as discussed in Question 1.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for flat NMR titration curves.
Question 3: I'm performing an Isothermal Titration Calorimetry (ITC) experiment in an organic solvent and the heats of dilution are overwhelming the binding signal. How can I resolve this?
Answer: Large heats of dilution are a common artifact in ITC, especially in organic solvents, but they can be meticulously controlled.
Causality: ITC measures all heat changes in the sample cell.[6] Ideally, this is just the heat of binding. However, the injection of the guest solution (in the syringe) into the host solution (in the cell) can produce heat from solvent-solvent interactions if the two solutions are not perfectly matched. This is the heat of dilution. Even minute differences in solvent composition (e.g., from one bottle of solvent to another, or slight evaporation) or the presence of solutes like DMSO can cause significant dilution signals that mask the typically small heat changes associated with host-guest binding.[7]
Protocol for Minimizing Heats of Dilution:
Use the Same Solvent Batch: Prepare both the host (cell) and guest (syringe) solutions from the exact same bottle of solvent.
Precise Buffer Matching: If using a buffer system, ensure the buffer composition and pH are identical in both the cell and syringe solutions. Dialysis of both components against the same buffer stock is a gold-standard practice in biomolecular ITC that can be adapted.[7]
Perform a Control Titration: Before the main experiment, perform a titration of the guest solution (from the syringe) into the pure solvent (in the cell). The resulting thermogram represents the heat of dilution. This data can be subtracted from your main experimental data to isolate the heat of binding.
Degas All Solutions: Thoroughly degas both the host and guest solutions immediately before loading them into the calorimeter to prevent the formation of air bubbles, which cause large, spurious heat signals.[7]
Question 4: My complexation reaction is very slow, taking hours or even days to reach equilibrium. Is this normal, and how does the solvent affect this?
Answer: Slow kinetics, particularly for the formation of mechanically interlocked molecules like pseudorotaxanes, can be normal. This process is often called "slippage." The solvent plays a crucial role in the energy barrier to this process.
Causality: For a guest to thread through the BPP34C10 macrocycle, it must overcome a significant steric and energetic barrier. The solvent influences the height of this activation energy barrier. In a "good" solvent that strongly solvates the guest, the guest is stabilized in its free state, and the transition state for threading is high in energy. Conversely, in a "poor" solvent, the desolvated transition state is less energetically penalized, potentially lowering the activation barrier and speeding up the process. However, the process can still be inherently slow due to the conformational changes required for threading.[8]
Troubleshooting Steps:
Temperature: Increasing the temperature provides the thermal energy needed to overcome the activation barrier, accelerating the threading process. Many slippage-based syntheses are performed at elevated temperatures (e.g., 55-70 °C) for extended periods.[8][9]
Solvent Choice: While counterintuitive to the binding strength argument, a slightly "poorer" solvent for the guest might accelerate the kinetics of threading, even if the final binding constant is lower. Experiment with a range of solvents to find an optimal balance between reaction time and complex stability.
Monitoring: Use time-course ¹H NMR to monitor the reaction. You will see the signals for the free host and guest decrease over time while the signals for the complexed species grow, allowing you to determine when equilibrium has been reached.[10]
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader, conceptual questions regarding the principles of BPP34C10 complexation.
Question 1: How does solvent polarity fundamentally impact the stability of the BPP34C10-guest complex?
Answer: Solvent polarity impacts stability through a balance of competing interactions. Generally, the stability of hydrogen-bonded or charge-transfer complexes is inversely proportional to the solvent's dielectric constant.[11][12] A high-polarity solvent will effectively shield the electrostatic interactions between the host and guest, weakening their association. Furthermore, as discussed previously, polar solvents strongly solvate the guest ions, making the desolvation penalty a dominant factor that disfavors complex formation.[3] However, in some specific cases where complexation leads to a significant increase in the dipole moment due to charge transfer, a more polar solvent can actually stabilize the resulting complex more than the individual components, leading to a stronger binding affinity.[11][12] For typical BPP34C10 complexes with guests like paraquat, the former effect (destabilization in polar solvents) is generally observed.
Question 2: What are the primary non-covalent interactions driving the formation of BPP34C10 complexes, and how are they affected by the solvent?
Answer: The formation of a[13]pseudorotaxane between BPP34C10 (the host) and a suitable guest like a paraquat dication is driven by a combination of non-covalent interactions:
[N+-H···O] Hydrogen Bonds: If the guest contains hydrogen bond donors (like secondary ammonium ions), they can form hydrogen bonds with the ether oxygens of the crown.[5] These are highly directional and are significantly weakened in polar, hydrogen-bonding solvents (like water or methanol) that can compete for these interactions.
π-π Stacking: The electron-rich phenylene rings of the BPP34C10 host can stack with electron-deficient aromatic rings of the guest (e.g., the bipyridinium units of paraquat).[5] This interaction is generally favored in less polar solvents. Aromatic solvents like benzene or toluene can compete for these interactions, potentially weakening the complex.
Charge-Transfer Interactions: A characteristic deep color often develops upon complexation, indicating a charge-transfer interaction between the electron-rich donor (BPP34C10) and the electron-deficient acceptor guest.[13] The strength of this interaction is also solvent-dependent.
The interplay of these forces determines the overall stability, and the optimal solvent is one that minimizes disruption to all of them.
Question 3: What is the "template effect" and is it relevant for BPP34C10 experiments?
Answer: The template effect refers to the use of a cation to organize precursor molecules into a specific conformation that favors a desired cyclization reaction over polymerization or other side reactions.[5] For instance, the synthesis of 18-crown-6 is often templated by potassium ions (K+), which fit perfectly into the cavity and hold the reacting ends in proximity. While the template effect is most critical during the synthesis of crown ethers, it is not directly relevant to the post-synthesis complexation studies with BPP34C10, which is already a pre-formed macrocycle.
Question 4: Can you provide a summary of expected binding constants for a typical BPP34C10-guest system in different solvents?
This table is illustrative and compiles data from structurally similar systems to demonstrate solvent and structural effects. Direct comparison requires identical experimental conditions.
The data clearly shows that binding is significant in moderately polar solvents like acetone and acetonitrile. The dramatically higher Ka for the cryptand highlights how pre-organization of the host enhances binding by reducing the entropic penalty of complexation.[15]
Part 3: Experimental Protocols & Visualizations
Protocol 1: ¹H NMR Titration for Determining Association Constant (Ka)
This protocol outlines the steps for a standard 1:1 binding analysis.
Preparation:
Prepare a stock solution of the BPP34C10 host at a known concentration (e.g., 1 mM) in a deuterated solvent (e.g., Acetone-d₆).
Prepare a stock solution of the guest (e.g., Paraquat·2PF₆) at a much higher concentration (e.g., 20-50 mM) in the exact same deuterated solvent.
Initial Spectrum:
Transfer a precise volume (e.g., 0.5 mL) of the host solution to an NMR tube.
Acquire a high-quality ¹H NMR spectrum. This is your "zero guest" or reference spectrum.
Titration:
Add a small, precise aliquot of the guest stock solution to the NMR tube (e.g., 2-10 µL).
Gently mix the solution and acquire another ¹H NMR spectrum.
Repeat the addition of guest aliquots, acquiring a spectrum after each addition, until the chemical shifts of the host protons stop changing significantly, indicating saturation. Aim for 15-20 data points.
Data Analysis:
For a specific, well-resolved proton on the BPP34C10 host that shows a significant shift, record its chemical shift (δ) at each guest concentration.
Plot the change in chemical shift (Δδ) versus the total concentration of the guest.
Fit this binding isotherm to a 1:1 non-linear binding equation using appropriate software (e.g., BindFit, HypNMR) to extract the association constant (Ka).[17]
Logical Flow of Host-Guest Complexation in Solution
Caption: Equilibrium between solvated species and the host-guest complex.
References
Nasri, F. (2023). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. ResearchGate. [Link]
Singh, R. K., et al. (2022). STABILITY CONSTANTS OF MOLECULAR COMPLEXES OF PARAQUAT WITH CATECHOL. World Journal of Pharmacy and Pharmaceutical Sciences, 11(4), 2580-2591. [Link]
Wang, F., et al. (2010). Synthesis of a Triptycene-Derived Bisparaphenylene-34-crown-10 and Its Complexation with Both Paraquat and Cyclobis(paraquat-p-phenylene). The Journal of Organic Chemistry, 75(4), 1254–1260. [Link]
Li, S.-L., et al. (2015). Development of Pseudorotaxanes and Rotaxanes: From Synthesis to Stimuli-Responsive Motions to Applications. Chemical Reviews, 115(15), 7547–7675. [Link]
Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3), 1305-1323. [Link]
Brancato, G., et al. (2006). The Mechanism of the Slippage Approach to Rotaxanes. Origin of the “All-or-Nothing” Substituent Effect. Journal of the American Chemical Society, 128(18), 6179–6191. [Link]
Obregón-Zúñiga, A., et al. (2022). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. IntechOpen. [Link]
Schneider, H.-J., & Yatsimirsky, A. K. (1998). Solvent Effects on Crown Ether Complexations. The Journal of Organic Chemistry, 63(8), 2470-2477. [Link]
Sarma, M., & Biswas, P. (2025). Striking Impact of Solvent Polarity on the Strength of Hydrogen-Bonded Complexes: A Nexus Between Theory and Experiment. Angewandte Chemie International Edition. [Link]
Zhang, Y., et al. (2021). Solvent-induced reversible high-temperature phase transition in crown ether clathrates. New Journal of Chemistry, 45(42), 19630-19634. [Link]
Gibson, H. W., et al. (1998). A Study of the Complexation of Bis(m-Phenylene) Crown Ethers and Secondary Ammonium Ions. The Journal of Organic Chemistry, 63(15), 5032–5042. [Link]
Huang, F., et al. (2005). Bis(m-phenylene)-32-crown-10-based cryptands, powerful hosts for paraquat derivatives. The Journal of Organic Chemistry, 70(8), 3231–3241. [Link]
Liu, W.-S., et al. (2002). Complexation Thermodynamics of Crown Ethers. 6.1,2 Calorimetric Titration of Cation Complexation with Some Azacrown Ethers. The Journal of Organic Chemistry, 67(18), 6427–6432. [Link]
Huang, F., et al. (2009). Synthesis of bis(m-phenylene)-32-crown-10-based Discrete Rhomboids Driven by Metal-Coordination and Complexation With Paraquat. Organic Letters, 11(10), 2213–2216. [Link]
Chan, W.-H., et al. (2015). Revisiting the Formation and Tunable Dissociation of a[13]Pseudorotaxane Formed by Slippage Approach. Molecules, 20(4), 6396–6406. [Link]
Sarma, M., & Biswas, P. (2025). Striking Impact of Solvent Polarity on the Strength of Hydrogen-Bonded Complexes: A Nexus Between Theory and Experiment. Angewandte Chemie. [Link]
Wagner, P., et al. (2018). Slow Formation of Pseudorotaxanes in Water. Chemistry – A European Journal, 24(34), 8563-8571. [Link]
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
Preventing degradation of Bis(1,4-phenylene)-34-crown 10-Ether during purification
Bis(1,4-phenylene)-34-crown-10-Ether (BPP34C10) Purification Support Center Welcome to the Technical Support Center for the handling and purification of Bis(1,4-phenylene)-34-crown-10-Ether (BPP34C10). This guide is engi...
Author: BenchChem Technical Support Team. Date: March 2026
Bis(1,4-phenylene)-34-crown-10-Ether (BPP34C10) Purification Support Center
Welcome to the Technical Support Center for the handling and purification of Bis(1,4-phenylene)-34-crown-10-Ether (BPP34C10). This guide is engineered for researchers and drug development professionals working in supramolecular chemistry, specifically in the synthesis of mechanically interlocked molecules (MIMs) such as rotaxanes and pseudorotaxanes[1].
Because BPP34C10 features electron-rich hydroquinone-derived phenylene rings and an extensive polyether backbone, it is highly susceptible to acid-catalyzed cleavage, oxidative degradation, and thermal stress during isolation. This guide provides field-proven, self-validating protocols to ensure maximum yield and structural integrity.
The following diagram illustrates the critical decision points during the purification of BPP34C10, contrasting standard methodologies with our optimized, degradation-preventive workflow.
Workflow for preventing acid-catalyzed and thermal degradation of BPP34C10 during purification.
Troubleshooting Guides & FAQs
Q1: Why does my BPP34C10 yield drop significantly after silica gel column chromatography, even when TLC shows complete conversion?A: Standard silica gel is inherently acidic (pH ~4.5 to 5.5). The polyether linkages in BPP34C10 are susceptible to acid-catalyzed ether cleavage, especially when the molecule is retained on the column for extended periods. Furthermore, the electron-rich phenylene rings strongly hydrogen-bond with the unshielded silanol groups, causing irreversible adsorption.
Causality: The Lewis acid sites on silica protonate the ether oxygens, lowering the activation energy for C-O bond cleavage.
Solution: You must neutralize the silica gel prior to loading. Pre-flush the column with your starting eluent containing 1% (v/v) Triethylamine (TEA). This competitively binds the acidic silanol sites, protecting the macrocycle.
Q2: I am using a Dichloromethane (CH₂Cl₂) and Methanol (MeOH) gradient. Is this optimal for BPP34C10?A: Yes, a CH₂Cl₂/MeOH system (typically starting at 100:0 and moving to 10:1) is the gold standard for eluting large crown ethers and their interlocked complexes[2]. However, ensure your CH₂Cl₂ is stabilized (usually with amylene) and your MeOH is anhydrous.
Causality: Unstabilized halogenated solvents can slowly generate hydrochloric acid (HCl) upon exposure to light and moisture, which will immediately degrade the crown ether backbone. Using HPLC-grade, stabilized CH₂Cl₂ prevents this auto-catalytic degradation.
Q3: My purified BPP34C10 turns from a white/pale-yellow solid to a dark brown residue over a few weeks. What is happening?A: This is a classic sign of oxidative degradation of the electron-rich phenylene rings, often exacerbated by trace transition metals or peroxide residues from ethereal solvents (if diethyl ether or THF was used during extraction).
Causality: The hydroquinone-derived moieties in BPP34C10 are easily oxidized to quinone-like structures in the presence of ambient oxygen and light.
Solution: Store the purified macrocycle in amber glass vials, backfilled with ultra-pure Argon, at -20 °C. Avoid using old batches of THF or diethyl ether during any liquid-liquid extraction steps preceding chromatography.
Quantitative Data: Purification Method Comparison
To assist in method selection, the following table summarizes the expected recovery rates and degradation risks associated with various purification strategies for BPP34C10.
Purification Method
Stationary Phase / Solvent
Additives
Expected Recovery (%)
Primary Degradation Risk
Standard Chromatography
Silica Gel (60 Å) / CH₂Cl₂:MeOH
None
35 - 50%
Acid-catalyzed ether cleavage
Neutralized Chromatography
Silica Gel (60 Å) / CH₂Cl₂:MeOH
1% TEA
85 - 95%
Minimal (if stabilized solvents used)
Alumina Chromatography
Basic Alumina / Hexane:EtOAc
None
70 - 80%
Poor resolution from linear polyethers
Recrystallization
Acetonitrile / Diethyl Ether
None
60 - 75%
Peroxide-induced oxidation (from Ether)
Step-by-Step Methodologies
Protocol 1: TEA-Neutralized Silica Gel Chromatography for BPP34C10
This protocol is a self-validating system: the consistent elution of the macrocycle at a predictable retention factor (
Rf
) without tailing validates that the acidic sites have been successfully deactivated.
Step 1: Column Preparation
Slurry pack a glass chromatography column with standard silica gel (230-400 mesh) using CH₂Cl₂.
Prepare 500 mL of the pre-treatment eluent: CH₂Cl₂ containing 1% (v/v) Triethylamine (TEA).
Flush the packed column with 2-3 column volumes (CV) of the TEA-treated CH₂Cl₂. Validation check: The eluent exiting the column should test basic (pH > 7) on pH paper.
Flush the column with 2 CV of pure CH₂Cl₂ to remove excess unbound TEA.
Step 2: Sample Loading
Dissolve the crude BPP34C10 mixture in the absolute minimum volume of CH₂Cl₂.
Carefully apply the sample to the top of the silica bed.
Rinse the flask with 0.5 mL of CH₂Cl₂ and apply to the column to ensure quantitative transfer.
Step 3: Elution and Fraction Collection
Begin elution with 100% CH₂Cl₂ (stabilized with amylene).
Gradually increase the polarity by transitioning to a CH₂Cl₂/MeOH gradient (e.g., 100:1
→
50:1
→
20:1
→
10:1)[2].
Monitor the fractions via TLC (visualized with UV light at 254 nm or by staining with iodine vapor). BPP34C10 typically elutes around the 20:1 to 10:1 CH₂Cl₂:MeOH mark.
Protocol 2: Post-Purification Evaporation and Storage
Thermal and oxidative stress must be minimized immediately after elution.
Step 1: Low-Temperature Concentration
Transfer the combined fractions containing pure BPP34C10 to a round-bottom flask.
Attach to a rotary evaporator. Crucial: Set the water bath temperature strictly to
≤35
°C.
Apply a controlled vacuum to evaporate the CH₂Cl₂/MeOH mixture. Explanation: High temperatures in the presence of trace silica or impurities can trigger thermal degradation of the macrocycle.
Step 2: Lyophilization (Optional but Recommended)
To remove trace MeOH or water, dissolve the concentrated residue in a small amount of LC-MS grade Benzene or 1,4-Dioxane.
Freeze the solution in a dry ice/acetone bath and lyophilize overnight to obtain a fluffy, dry powder.
Step 3: Inert Storage
Transfer the dry BPP34C10 to an amber glass vial (to prevent photo-oxidation).
Purge the vial with Argon gas for 30 seconds.
Seal tightly with a PTFE-lined cap and store at -20 °C.
References
Rao, S.-J., et al. "One-pot synthesis of hetero[6]rotaxane bearing three different kinds of macrocycle through a self-sorting process." Chemical Science, Royal Society of Chemistry, 2017. Available at:[Link]
Xue, M., et al. "Development of Pseudorotaxanes and Rotaxanes: From Synthesis to Stimuli-Responsive Motions to Applications." Chemical Reviews, American Chemical Society, 2015. Available at:[Link]
Supramolecular Host-Guest Recognition: A Comparative Guide to BPP34C10 and DB24C8 Binding Affinities
In the field of supramolecular chemistry and the design of mechanically interlocked molecules (MIMs) such as rotaxanes and catenanes, the choice of macrocyclic host fundamentally dictates the thermodynamic stability and...
Author: BenchChem Technical Support Team. Date: March 2026
In the field of supramolecular chemistry and the design of mechanically interlocked molecules (MIMs) such as rotaxanes and catenanes, the choice of macrocyclic host fundamentally dictates the thermodynamic stability and kinetic behavior of the resulting assembly. Two of the most heavily utilized crown ether derivatives in this domain are dibenzo-24-crown-8 (DB24C8) and bis(1,4-phenylene)-34-crown-10 (BPP34C10) .
This guide provides an objective, data-driven comparison of these two macrocycles, detailing the causality behind their orthogonal binding preferences, their comparative binding affinities, and the standardized experimental protocols used to quantify these interactions.
Structural and Mechanistic Profiling
The utility of DB24C8 and BPP34C10 lies in their highly specific, yet entirely distinct, molecular recognition motifs. Their binding selectivity is a direct consequence of cavity size, conformational flexibility, and the electronic nature of their aromatic systems.
Dibenzo-24-crown-8 (DB24C8)
DB24C8 is a 24-membered macrocycle that exhibits a pronounced selectivity for secondary dialkylammonium salts (e.g., the dibenzylammonium cation, DBA⁺).
Causality of Binding: The 24-crown-8 cavity is perfectly sized to encircle the
–NH2+–
center of a secondary ammonium axle. The primary driving forces are strong
[N+–H⋅⋅⋅O]
and
[C–H⋅⋅⋅O]
hydrogen bonds between the ammonium protons/adjacent methylene protons and the polyether oxygen atoms of the host.
Limitations: DB24C8 shows virtually no binding affinity for bulky, electron-deficient viologen derivatives like the paraquat dication (PQ²⁺). The cavity is simply too small to accommodate the bulky bipyridinium core, and the macrocycle lacks the extended, flexible
π
-system required to stabilize such a guest[1].
Bis(1,4-phenylene)-34-crown-10 (BPP34C10)
BPP34C10 is a larger, 34-membered macrocycle that preferentially binds electron-deficient aromatic guests , most notably the paraquat dication (N,N'-dimethyl-4,4'-bipyridinium, PQ²⁺).
Causality of Binding: Unlike DB24C8, the large 34-membered ring of BPP34C10 is highly flexible. Upon complexation, the macrocycle folds into a U-shaped conformation. This allows its two electron-rich hydroquinone rings to sandwich the electron-poor pyridinium rings of the paraquat guest. The complex is thermodynamically driven by strong
π−π
stacking interactions, charge-transfer (CT) interactions (which typically produce a vibrant red/orange color), and secondary
[C–H⋅⋅⋅O]
hydrogen bonds[2].
Orthogonal binding selectivity pathways of DB24C8 and BPP34C10 macrocycles.
Quantitative Binding Affinity Comparison
The stark contrast in binding preferences enables the design of "self-sorting" systems and acid-base controllable molecular shuttles[1]. Below is a consolidated quantitative comparison of their binding affinities (
Ka
).
Note on Solvent Dependency: Hydrogen bonding (DB24C8/DBA⁺) is highly sensitive to competitive polar solvents.
Ka
drops significantly in pure acetonitrile or DMSO compared to non-polar chloroform. Conversely, the
π−π
stacking and CT interactions of BPP34C10/PQ²⁺ are robust even in highly polar media like water, where the hydrophobic effect further drives complexation[4].
Experimental Methodologies for Affinity Determination
To ensure self-validating and reproducible results, the determination of association constants (
Ka
) must account for the exchange rate of the host-guest complex on the measurement timescale.
Protocol 1: Determination of
Ka
via ¹H NMR Titration (Fast Exchange Regime)
This protocol is ideal for systems like BPP34C10/PQ²⁺ in acetone, where threading/dethreading is fast on the NMR timescale, resulting in time-averaged chemical shifts.
Step-by-Step Methodology:
Preparation of Stock Solutions: Prepare a stock solution of the guest (e.g., PQ²⁺·2PF₆⁻) at a known concentration (e.g., 2.0 mM) in a deuterated solvent (e.g., Acetone-
d6
). Prepare a separate stock solution of the host (BPP34C10) at a much higher concentration (e.g., 50.0 mM) using the guest stock solution as the solvent. This ensures the guest concentration remains perfectly constant throughout the titration.
Baseline Measurement: Acquire a quantitative ¹H NMR spectrum of 500 µL of the pure guest solution.
Titration Execution: Sequentially add precise aliquots of the host stock solution to the NMR tube (e.g., 10 µL, 20 µL, 50 µL increments).
Data Acquisition: After each addition, invert the tube to mix, allow temperature equilibration (strictly 298 K), and acquire a ¹H NMR spectrum.
Signal Tracking: Track the progressive chemical shift (
Δδ
) of a specific diagnostic proton (e.g., the
α
-pyridinium protons of PQ²⁺, which shift upfield due to shielding by the host's aromatic rings).
Non-Linear Regression: Plot
Δδ
against the host concentration. Fit the isotherm using a 1:1 binding model (e.g., via the BindFit applet or a custom Langmuir isotherm script) to extract the
Ka
.
Protocol 2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile (
ΔG
,
ΔH
,
ΔS
, and
Ka
) in a single experiment, making it the gold standard for characterizing the enthalpy-driven
π−π
stacking of BPP34C10.
Step-by-Step Methodology:
Sample Degassing: Thoroughly degas both host and guest solutions under vacuum to prevent bubble formation in the cell.
Cell and Syringe Loading: Load the sample cell (~1.4 mL) with the host solution (e.g., 1.0 mM BPP34C10). Load the automated injection syringe with the guest solution (e.g., 10.0 mM PQ²⁺).
Control Experiment (Blank): Titrate the guest solution into the pure solvent to measure the heat of dilution. This background heat must be subtracted from the raw data.
Titration Parameters: Set the instrument to perform 25-30 injections of 10 µL each, with a 3-minute equilibration interval between injections, at a constant stirring speed (e.g., 300 rpm).
Data Integration: Integrate the area under each injection peak (heat rate vs. time) to yield the heat released per mole of injectant.
Curve Fitting: Subtract the blank data and fit the integrated heat plot to an independent binding model to yield
ΔH
(enthalpy) and
Ka
. Calculate
ΔG
and
ΔS
using the standard Gibbs free energy equations.
Standardized experimental workflow for determining host-guest thermodynamic parameters.
References
Development of Pseudorotaxanes and Rotaxanes: From Synthesis to Stimuli-Responsive Motions to Applications
ACS Publications
URL
Benchmarking Bis(1,4-phenylene)-34-crown 10-Ether derivatives in supramolecular chemistry
The rational design of mechanically interlocked molecules (MIMs)—such as rotaxanes, catenanes, and molecular machines—relies heavily on highly specific, non-covalent host-guest interactions[1]. Among the most prominent m...
Author: BenchChem Technical Support Team. Date: March 2026
The rational design of mechanically interlocked molecules (MIMs)—such as rotaxanes, catenanes, and molecular machines—relies heavily on highly specific, non-covalent host-guest interactions[1]. Among the most prominent macrocyclic hosts, Bis(1,4-phenylene)-34-crown-10 (BPP34C10) and its derivatives stand out as premier electron-rich receptors.
This guide provides an objective, data-driven comparison of BPP34C10 against alternative macrocycles like Dibenzo-24-crown-8 (DB24C8) and Benzo-21-crown-7 (B21C7). By examining their binding affinities, thermodynamic drivers, and orthogonal self-sorting behaviors, this guide equips researchers and drug development professionals with the mechanistic insights necessary for designing advanced supramolecular systems[2].
Mechanistic Grounding: The BPP34C10 Recognition Motif
BPP34C10 is a large, flexible crown ether characterized by two electron-rich hydroquinone (or 1,4-phenylene) rings separated by polyether chains. Its primary utility lies in its ability to fold into a U-shaped or pseudo-cryptand conformation to encapsulate electron-deficient guests, most notably the paraquat dication (N,N′-dimethyl-4,4′-bipyridinium, MV²⁺)[1].
The Causality of Complexation
The formation of the [2]pseudorotaxane between BPP34C10 and MV²⁺ is driven by a synergistic combination of non-covalent forces:
Charge-Transfer (CT) &
π−π
Stacking: The electron-rich aromatic rings of BPP34C10 act as
π
-donors to the electron-deficient pyridinium rings of MV²⁺. This interaction is visually self-validating; the mixture immediately turns a deep orange/red hue due to the CT absorption band[3].
[C–H···O] Hydrogen Bonding: The acidic
α
-protons of the bipyridinium guest form weak but structurally critical hydrogen bonds with the polyether oxygen atoms of the crown ring[4].
Solvent Dependence: The binding constant (
Ka
) is highly sensitive to the dielectric constant and hydrogen-bonding capacity of the solvent. In non-polar or moderately polar aprotic solvents (e.g., Acetone, Acetonitrile), the interactions are maximized. In highly competitive solvents like DMSO or water, the affinity drops precipitously due to solvent molecules disrupting the [C–H···O] network[2].
Benchmarking: BPP34C10 vs. Alternative Macrocycles
In complex supramolecular synthesis (e.g., one-pot multi-component self-assembly), researchers often utilize orthogonal self-sorting [5]. This requires multiple host-guest pairs that do not cross-react. The table below benchmarks BPP34C10 against DB24C8 and B21C7, highlighting their specificities.
Table 1: Quantitative Comparison of Macrocyclic Hosts
Highly specific to less bulky secondary ammonium salts[5].
Orthogonal Self-Sorting Logic
Because BPP34C10 relies on
π
-donor/acceptor interactions while DB24C8 relies on strong [N⁺–H···O] hydrogen bonding, mixing both hosts with MV²⁺ and DBA⁺ results in a clean, self-sorted mixture of two distinct [2]pseudorotaxanes without interference[5].
Diagram 1: Orthogonal self-sorting logic of BPP34C10 and DB24C8 in a multi-component system.
To ensure trustworthiness and reproducibility, the determination of the association constant (
Ka
) must be conducted using a self-validating titration system. ¹H NMR titration is the gold standard for BPP34C10-paraquat systems because it allows researchers to track the specific chemical shifts (
Δδ
) of the hydroquinone protons as they are shielded by the guest[6].
Step-by-Step ¹H NMR Titration Workflow
Rationale: During the titration, the concentration of the host (BPP34C10) must remain strictly constant. If the host concentration fluctuates, self-aggregation or dilution effects will convolute the chemical shift data, invalidating the 1:1 binding isotherm.
Materials:
Host Stock: 2.0 mM BPP34C10 in CD₃CN.
Guest Stock: 50.0 mM Paraquat bis(hexafluorophosphate) (MV·2PF₆) dissolved in the Host Stock (This ensures the host concentration remains exactly 2.0 mM upon addition).
Procedure:
Baseline Acquisition: Transfer 500 µL of the Host Stock into an NMR tube. Acquire a baseline ¹H NMR spectrum at 298 K. Note the exact chemical shift of the aromatic hydroquinone protons (
δ
~6.7 ppm).
Sequential Titration: Add aliquots of the Guest Stock (e.g., 5 µL, 10 µL, 20 µL) to the NMR tube using a high-precision microsyringe.
Equilibration & Scanning: After each addition, invert the tube gently to mix, allow 2 minutes for thermal equilibration, and acquire a new ¹H NMR spectrum.
Data Tracking: Observe the upfield shift of the hydroquinone protons (due to the shielding effect of the electron-deficient paraquat rings resting face-to-face with the crown's aromatic rings).
Non-Linear Regression: Plot the change in chemical shift (
Δδ
) against the concentration of the guest. Fit the curve to a 1:1 binding model (e.g., using the Benesi-Hildebrand method or a customized non-linear least-squares fitting script) to extract the
Ka
value.
Diagram 2: Experimental workflow for determining the binding constant (Ka) via 1H NMR Titration.
Conclusion & Application in Drug Development
For researchers engineering stimuli-responsive drug delivery vehicles or molecular valves, the choice of macrocycle dictates the operational parameters of the device. BPP34C10 is the optimal choice when the system requires redox-responsive switching. Because the viologen guest can be electrochemically reduced from MV²⁺ to MV⁺· or MV⁰, the charge-transfer affinity with BPP34C10 can be dynamically "switched off," triggering the release of the guest or inducing mechanical motion[1]. Conversely, DB24C8 is preferred for pH-responsive systems, where the protonation/deprotonation of the secondary amine (DBA⁺
⇌
DBA) controls the threading/unthreading process[2].
By leveraging the orthogonal properties of BPP34C10 and DB24C8, scientists can construct highly complex, multi-stimuli responsive architectures that operate flawlessly in tandem.
References
The Story of the Little Blue Box: A Tribute to Siegfried Hünig
National Center for Biotechnology Information (PMC)
URL:[Link][1]
Development of Pseudorotaxanes and Rotaxanes: From Synthesis to Stimuli-Responsive Motions to Applications
Chemical Reviews - ACS Publications
URL:[Link][2]
A Twin‐Axial Hetero[7]rotaxane
Angewandte Chemie International Edition
URL:[Link][5]
Complex formation dynamics in a single-molecule electronic device
Science Advances
URL:[Link][6]
WO2009149381A2 - Chemical framework compositions and methods of use
Google Patents
URL:[3]
Acid−Base Controllable Molecular Shuttles
Journal of the American Chemical Society - ACS Publications
URL:[Link][4]
A Comparative Guide to Structural Validation: X-ray Crystallography vs. 2D NMR for Bis(1,4-phenylene)-34-crown-10-Ether
Introduction: The Challenge of Visualizing Macrocycles In the realm of supramolecular chemistry and materials science, macrocycles like Bis(1,4-phenylene)-34-crown-10-Ether are of immense interest. Their unique architect...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Challenge of Visualizing Macrocycles
In the realm of supramolecular chemistry and materials science, macrocycles like Bis(1,4-phenylene)-34-crown-10-Ether are of immense interest. Their unique architecture, featuring a large, flexible polyether ring bridged by rigid phenylene groups, allows them to act as hosts for guest molecules, forming the basis for molecular machines, sensors, and novel materials.[1] However, the very flexibility and size that make these molecules functionally versatile also present a significant challenge for structural validation. Accurately determining the three-dimensional arrangement of atoms is paramount to understanding their function and designing new applications.
This guide provides an in-depth comparison of two cornerstone techniques for structural elucidation: single-crystal X-ray crystallography and two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We will explore the core principles, experimental workflows, and data outputs of each method, using Bis(1,4-phenylene)-34-crown-10-Ether as a case study. The central thesis is that these techniques are not merely alternatives but are powerful complementary tools. X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule in its solid, crystalline state, while 2D NMR reveals its dynamic conformational behavior in the solution phase, which is often more relevant to its application environment.[2][3]
The Core Dichotomy: Solid-State Certainty vs. Solution-State Dynamics
The choice between X-ray crystallography and NMR is fundamentally a choice between observing a molecule in two different physical states.[2]
X-ray Crystallography determines the precise location of atoms within a highly ordered, repeating crystal lattice.[4] It yields a static, time-averaged model of the molecular structure with unparalleled atomic resolution. This method answers the question: "What is the exact, frozen conformation and connectivity of this molecule?"
2D NMR Spectroscopy , conversely, probes the molecule as it tumbles and flexes in a solvent.[5] It provides information on through-bond and through-space correlations between atoms, allowing scientists to piece together connectivity and, crucially, to understand the molecule's preferred shape(s) and dynamic behavior in solution.[6][7] This method answers the question: "What is the average structure and conformational landscape of this molecule in a liquid environment?"
For a large, flexible macrocycle like Bis(1,4-phenylene)-34-crown-10, this distinction is critical. The conformation locked within a crystal may be just one of several low-energy conformations present in solution, and crystal packing forces can sometimes favor a structure that is not the most populated one in the liquid state.[8]
Deep Dive: Single-Crystal X-ray Crystallography
X-ray crystallography is often considered the "gold standard" for structural determination because, when successful, it provides a definitive and highly precise three-dimensional model of a molecule.[9] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[10]
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a final, refined crystal structure is a multi-step process that demands patience and precision.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Crystal Growth (The Crucial First Step) : The primary challenge is to grow a single, high-quality crystal of Bis(1,4-phenylene)-34-crown-10, typically >0.1 mm in all dimensions.[4]
Method : Slow evaporation is a common technique. A saturated solution of the crown ether is prepared in a suitable solvent system (e.g., a mixture of a good solvent like dichloromethane and a poor solvent like hexane).
Causality : The container is covered and left undisturbed. As the more volatile solvent slowly evaporates, the solution becomes supersaturated, promoting the slow formation of ordered crystals rather than rapid precipitation.[11][12] Thermal cycling or vapor diffusion are alternative methods.[13]
Crystal Mounting : A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen.
Causality : Flash-cooling vitrifies the crystal, protecting it from radiation damage during data collection.
Data Collection : The mounted crystal is placed in an X-ray diffractometer. It is rotated in the X-ray beam while thousands of diffraction images are collected by a detector.[12]
Data Processing : The collected images are processed to determine the position and intensity of each diffraction spot. This data is integrated and scaled to create a reflection file.
Structure Solution and Refinement :
The "Phase Problem" : The intensities are measured, but the phase information is lost. For small organic molecules, "direct methods" are computational algorithms that use statistical relationships between reflections to solve this phase problem.[4]
Refinement : An initial electron density map is generated, from which an atomic model is built. This model is then computationally refined against the experimental data to improve its fit, minimizing the R-factor (a measure of agreement between the calculated and observed diffraction data).
Information Yield and Limitations
Strengths : Provides unambiguous atomic connectivity, precise bond lengths and angles, absolute stereochemistry, and insights into intermolecular packing in the solid state.
Limitations : The primary bottleneck is growing suitable crystals, which can be difficult for large, flexible molecules. The resulting structure is static and may not represent the dominant conformation in solution.
Deep Dive: 2D NMR Spectroscopy
2D NMR spectroscopy is a powerful technique for determining the structure of molecules in solution. It works by correlating nuclear spins through chemical bonds or through space, providing a detailed map of atomic relationships.[14] For Bis(1,4-phenylene)-34-crown-10, it is indispensable for understanding its solution-phase conformation.
Experimental Workflow: From Sample to Structure
The NMR workflow involves preparing a solution of the sample and acquiring a series of 1D and 2D spectra that are then pieced together like a puzzle.
Caption: Workflow for 2D NMR-Based Structural Elucidation.
Sample Preparation : A high-purity sample of the crown ether (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Causality : The choice of solvent is critical as it can influence the molecule's conformation. The solvent must fully dissolve the sample and not obscure key signals.
1D NMR Acquisition : Standard 1D ¹H and ¹³C spectra are acquired.
Causality : These provide the initial overview of the chemical environment of the protons and carbons, respectively, and are used as the axes for the 2D spectra.
2D NMR Acquisition : A suite of 2D experiments is performed.
COSY (Correlation Spectroscopy) : Identifies protons that are coupled through 2-3 bonds (e.g., H-C-H or H-C-C-H). This helps trace out the aliphatic chains of the crown ether.[15]
HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton directly to the carbon it is attached to. This is a powerful tool for assigning carbon signals based on their known proton assignments.[7]
HMBC (Heteronuclear Multiple Bond Correlation) : Correlates protons and carbons that are 2-3 bonds apart. This is crucial for connecting molecular fragments, especially across quaternary carbons or heteroatoms (like the ether oxygens). For example, it can link the protons on the phenylene ring to the carbons of the adjacent ether chain.[15][16]
NOESY (Nuclear Overhauser Effect Spectroscopy) : Correlates protons that are close in space (<5 Å), regardless of whether they are bonded. This is the key experiment for determining the 3D conformation. For the crown ether, NOESY cross-peaks between protons on the phenylene rings and protons on the ether backbone would reveal how the macrocycle is folded in solution.[6]
Data Analysis : The various spectra are analyzed together. COSY and HMBC are used to build the carbon skeleton and confirm connectivity. HSQC links the proton and carbon frameworks. NOESY data is then used to generate distance restraints to build a 3D model of the average solution conformation.
Information Yield and Limitations
Strengths : Provides detailed information on molecular connectivity and, most importantly, the dynamic 3D structure in solution.[5] It is non-destructive and does not require crystallization.
Limitations : Structure determination is an interpretive process, not a direct imaging technique. For very large or conformationally complex molecules, spectra can be highly overlapped and difficult to interpret. The resulting structure is a time-averaged model and may not have the atomic precision of a crystal structure.
Synergistic Application: A Holistic Structural View
The most powerful approach for validating the structure of a complex molecule like Bis(1,4-phenylene)-34-crown-10 is to use both techniques in concert.
The crystal structure provides the definitive, unambiguous bond connectivity. This "scaffold" can be used to resolve ambiguities in the assignment of complex NMR spectra.
The 2D NMR data reveals the conformational dynamics in solution, showing whether the solid-state structure is maintained or if the molecule adopts different folds. This is crucial for understanding how the crown ether will interact with guest molecules in a practical application setting.
Data Summary: A Head-to-Head Comparison
Feature
X-ray Crystallography
2D NMR Spectroscopy
Sample Phase
Solid (Single Crystal)
Solution
Typical Sample Amount
< 1 mg
5-10 mg
Primary Output
3D electron density map, atomic coordinates
Through-bond & through-space correlations
Key Information
Precise bond lengths/angles, absolute stereochemistry, crystal packing
For drug development professionals and researchers working with novel macrocycles like Bis(1,4-phenylene)-34-crown-10-Ether, structural validation is not a one-size-fits-all problem. X-ray crystallography and 2D NMR spectroscopy are not competing techniques but complementary partners. X-ray crystallography offers the "ground truth" of the molecule's covalent framework in a static state, providing a high-resolution anchor for any further analysis. 2D NMR, in turn, breathes life into this static picture, revealing the conformational landscape and dynamic behavior of the molecule in the solution phase, where its true function is often expressed. A comprehensive validation strategy should, whenever possible, leverage the strengths of both methods to provide a complete and robust understanding of the molecule's structure and function.
References
Buncel, E., & Dust, J. M. (2011). Carbanion-based-synthesis of 1,4-phenylene bridged bis-heterocyclic compounds. ARKIVOC.
Gáspár, A., et al. (2020). Graphical representation of 2D NMR correlations validating the structure of crown ether (S,S)-1.
Das, S., et al. (2021). Study of Specific Interaction between bis(p-phenylene)-34-crown-10-based Substituted Macrocycle and Ni2+.
Li, H., et al. (2023). Construction of chiral crown ethers in robust covalent organic frameworks for electrochromatographic enantioseparation.
Isenegger, P. G., et al. (2022).
Ford, W. E., et al. (1989). Photochemistry of 3,4,9,10-perylenetetracarboxylic dianhydride dyes. 4. Spectroscopic and redox properties of oxidized and reduced forms of the bis(2,5-di-tert-butylphenyl)imide derivative. The Journal of Physical Chemistry.
EPFL. (n.d.). 2D NMR. EPFL.
Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods.
Comparing electron-rich macrocycles: Bis(1,4-phenylene)-34-crown 10-Ether vs cyclodextrins
Executive Summary In the realm of supramolecular chemistry, the design of host-guest complexes relies heavily on the structural and electronic complementarity between the macrocyclic host and its target guest. This guide...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of supramolecular chemistry, the design of host-guest complexes relies heavily on the structural and electronic complementarity between the macrocyclic host and its target guest. This guide provides an objective, data-driven comparison of two prominent macrocycles: Bis(1,4-phenylene)-34-crown-10 (BPP34C10) and Cyclodextrins (CDs) . While BPP34C10 is a synthetic, electron-rich crown ether pivotal in the development of mechanically interlocked molecules (such as rotaxanes and catenanes)[1], cyclodextrins are naturally derived, truncated cone-shaped oligosaccharides that serve as the gold standard for solubility enhancement and drug delivery in the pharmaceutical industry[2].
Understanding the distinct thermodynamic drivers—charge-transfer interactions for BPP34C10 and the hydrophobic effect for CDs—is critical for researchers engineering molecular switches, targeted therapeutics, or environmental remediation systems.
Structural and Mechanistic Profiling
Bis(1,4-phenylene)-34-crown-10 (BPP34C10)
BPP34C10 is a highly flexible, 34-membered macrocyclic polyether containing two electron-rich hydroquinone-derived aromatic rings.
Binding Mechanism: BPP34C10 acts as a
π
-electron donor, selectively binding electron-deficient guests like the paraquat dication (N,N'-dimethyl-4,4'-bipyridinium)[3]. The complexation is driven by a synergistic combination of face-to-face
π−π
stacking, edge-to-face[C-H···
π
] interactions, and [C-H···O] hydrogen bonding between the acidic protons of the guest and the polyether oxygen atoms of the host[3].
Solvent Dependency: Because hydrogen bonding and charge-transfer are the primary drivers, complexation is highly effective in polar aprotic solvents (e.g., acetone, acetonitrile) where solvent molecules do not competitively hydrogen-bond with the host's polyether oxygens[4].
Cyclodextrins (
α
,
β
,
γ
-CDs)
Cyclodextrins are cyclic oligosaccharides composed of glucopyranose units.
β
-CD, the most widely used variant, consists of seven units forming a rigid, truncated cone.
Binding Mechanism: The exterior of the CD is hydrophilic due to primary and secondary hydroxyl groups, while the interior cavity is notably hydrophobic[2]. The primary thermodynamic driver for host-guest inclusion is the hydrophobic effect —the expulsion of high-energy, unstructured water molecules from the cavity to accommodate non-polar or amphiphilic guests[5]. Van der Waals forces and localized hydrogen bonding at the cavity rims further stabilize the complex[5].
Solvent Dependency: Water is the mandatory solvent for optimal CD complexation, as the entropic gain from water displacement is the fundamental engine of the binding event[2].
Thermodynamic drivers for BPP34C10 (Charge-Transfer) vs β-CD (Hydrophobic Effect).
Quantitative Data Comparison
To objectively compare the binding affinities of these two distinct macrocycles, we examine their interaction with a common guest: the Paraquat dication .
Drug delivery, solubility enhancement, remediation[2]
Experimental Protocols: Self-Validating Workflows
The following protocols detail the standard methodologies for evaluating the performance of these macrocycles. Each step is designed as a self-validating system, ensuring that the physical chemistry dictates the experimental choices.
Protocol A: Determination of
Ka
for BPP34C10 and Paraquat via
1
H NMR Titration
Objective: Quantify the thermodynamic affinity between the electron-rich host and electron-deficient guest.
Solution Preparation: Prepare a 2.0 mM stock solution of BPP34C10 in Acetone-
d6
.
Causality: Acetone-
d6
is selected because it is a polar aprotic solvent that readily dissolves both components without competitively hydrogen-bonding with the host's polyether oxygens, which would artificially suppress the measured
Ka
[4].
Guest Titration: Add increasing aliquots of Paraquat bis(hexafluorophosphate) (spanning 0.1 to 10.0 equivalents) to the host solution.
Causality: The
PF6−
counterion is strictly required because it is weakly coordinating. Using a strongly coordinating anion (like
Cl−
) would result in competitive ion-pairing, disrupting the host-guest complexation[7].
NMR Acquisition: Monitor the upfield shift of the hydroquinone protons of BPP34C10.
Causality: As the electron-deficient paraquat inserts into the cavity, the magnetic shielding cone generated by the paraquat's aromatic rings causes a distinct upfield shift in the host's protons.
Data Analysis: Fit the change in chemical shift (
Δδ
) against guest concentration using a non-linear regression model for a 1:1 binding isotherm.
Step-by-step workflow for determining binding constants via 1H NMR titration.
Protocol B: Preparation of
β
-CD/Paraquat Inclusion Complex via Co-Precipitation
Objective: Encapsulate paraquat within
β
-CD to create safe, photoresponsive herbicide formulations or to remove the toxin from aqueous environments[6].
Host Dissolution: Dissolve
β
-CD in deionized water at 60°C.
Causality:
β
-CD has relatively low aqueous solubility at room temperature (~18.5 g/L) due to strong intermolecular hydrogen bonding in its crystal lattice. Heating provides the thermal energy required to disrupt this lattice and fully solvate the macrocycle.
Guest Addition: Slowly add an equimolar aqueous solution of paraquat to the
β
-CD solution under continuous magnetic stirring.
Causality: Water forces the hydrophobic regions of the guest into the non-polar cavity of the CD to minimize thermodynamically unfavorable contacts with the aqueous bulk[5].
Equilibration and Precipitation: Cool the mixture gradually to 4°C over a 24-hour period.
Causality: Cooling reduces the solubility of the newly formed inclusion complex, driving its precipitation. A slow cooling rate prevents kinetic trapping, ensuring high crystallinity and purity of the isolated complex.
Isolation: Filter the precipitate, wash with a minimal volume of ice-cold water (to remove uncomplexed surface guest without dissolving the complex), and dry under vacuum.
References
Switching Devices Based on Interlocked Molecules | Accounts of Chemical Research
Source: American Chemical Society (ACS)
URL:[Link]
Template-directed synthesis of donor/acceptor [2]catenanes and [2]rotaxanes
Source: Pure and Applied Chemistry (IUPAC)
URL:[Link]
A Study of the Complexation of Bis(m-Phenylene) Crown Ethers and Secondary Ammonium Ions | The Journal of Organic Chemistry
Source: American Chemical Society (ACS)
URL:[Link]
Cyclodextrins in pharmaceutical formulations II: solubilization, binding constant, and complexation efficiency
Source: PubMed / Elsevier Ltd.
URL:[Link]
BINDING STUDIES OF CYCLODEXTRIN-SURFACTANT COMPLEXES
Source: Bibliothèque et Archives Canada
URL:[Link]
Ion Pairing in Fast-Exchange Host-Guest Systems: Concentration Dependence of Apparent Association Constants...
Source: ResearchGate
URL:[Link]
β-Cyclodextrin/Azobenzene Microspheres Loaded with Paraquat Are Safe and Effective
Source: PubMed / Langmuir
URL:[Link]
Assessing the threading efficiency of Bis(1,4-phenylene)-34-crown 10-Ether against other crown ethers
Assessing the Threading Efficiency of Bis(1,4-phenylene)-34-crown-10 (BPP34C10) vs. Alternative Crown Ethers As a Senior Application Scientist specializing in supramolecular chemistry, I frequently evaluate macrocyclic h...
Author: BenchChem Technical Support Team. Date: March 2026
Assessing the Threading Efficiency of Bis(1,4-phenylene)-34-crown-10 (BPP34C10) vs. Alternative Crown Ethers
As a Senior Application Scientist specializing in supramolecular chemistry, I frequently evaluate macrocyclic hosts for the construction of mechanically interlocked molecules (MIMs) such as rotaxanes, catenanes, and molecular machines. The selection of the correct crown ether is not arbitrary; it is governed by strict thermodynamic and kinetic parameters that dictate threading efficiency.
This guide provides an objective, data-driven comparison of the threading efficiency of Bis(1,4-phenylene)-34-crown-10 (BPP34C10) against other benchmark crown ethers, specifically Dibenzo-24-crown-8 (DB24C8) . By examining the causality behind their host-guest affinities, researchers can rationally design orthogonal, multi-component self-assembling systems.
Threading efficiency is quantitatively expressed by the association constant (
Ka
) of the pseudorotaxane complex in solution. The table below summarizes the binding affinities of BPP34C10 and DB24C8 with two standard guest molecules: the electron-deficient Paraquat (N,N′-dimethyl-4,4′-bipyridinium,
PQT2+
) and the hydrogen-bond donating Dibenzylammonium (
DBA+
) [1][2][4].
Table 1: Comparative Association Constants (
Ka
) in
CH3CN
at 298 K
Macrocyclic Host
Guest Molecule
Primary Binding Mechanism
Ka
(
M−1
)
Threading Efficiency
BPP34C10
Paraquat (
PQT2+
)
Charge Transfer &
π−π
Stacking
~240 [1]
High
BPP34C10
Dibenzylammonium (
DBA+
)
Weak Hydrogen Bonding
< 10 [1]
Low
DB24C8
Dibenzylammonium (
DBA+
)
[N+−H⋯O]
Hydrogen Bonding
~420 [1]
High
DB24C8
Paraquat (
PQT2+
)
Weak Charge Transfer
~31 [1]
Low
Note:
Ka
values can increase dramatically (up to
104−106M−1
) in less competitive, non-polar solvents like
CH2Cl2
or
CHCl3
[4].
The Causality of Selectivity:
The orthogonal threading preferences of BPP34C10 and DB24C8 are dictated by their distinct structural preorganizations:
BPP34C10 & Paraquat: BPP34C10 possesses a large 34-membered ring with two electron-rich hydroquinone units. The cavity size and the distance between these aromatic rings are perfectly preorganized to sandwich the planar, electron-deficient pyridinium rings of paraquat. The threading is thermodynamically driven by strong charge-transfer interactions and
π−π
stacking [2].
DB24C8 & DBA: DB24C8 has a smaller 24-membered ring. It cannot easily accommodate the bulky paraquat molecule for optimal
π
-stacking. However, its polyether oxygen atoms are perfectly spaced to act as hydrogen-bond acceptors for the
[N+−H⋯O]
and
[C−H⋯O]
interactions required to stabilize secondary dialkylammonium ions like
DBA+
[4].
Integrative Self-Sorting: Mechanistic Workflow
Because BPP34C10 and DB24C8 exhibit extreme selectivity for their respective guests, they can be mixed in a single "one-pot" reaction to form complex, multi-component architectures (such as hetero[n]rotaxanes) without cross-contamination. This phenomenon is known as integrative self-sorting [1].
When all four components are present in a solution, the thermodynamic energy landscape drives the system exclusively toward the matched pairs, ignoring the mismatched combinations.
Figure 1: Orthogonal self-sorting pathways of BPP34C10 and DB24C8 with respective guest molecules.
To objectively assess the threading efficiency of a newly synthesized BPP34C10 derivative, a self-validating
1H
NMR titration protocol must be employed [3].
Causality of the Method: Threading and dethreading of BPP34C10 and paraquat is typically fast on the NMR timescale at room temperature. Therefore, you will not see separate peaks for the "bound" and "unbound" states. Instead, you will observe a time-averaged coalesced signal that shifts progressively as the guest concentration increases. A single-point NMR calculation is invalid here; a full non-linear curve fitting is mandatory.
Step 1: Solvent Selection and Solution Preparation
Solvent Choice: Prepare all solutions in deuterated acetonitrile (
CD3CN
). Rationale:
CD3CN
is a polar aprotic solvent that dissolves both the organic macrocycle and the charged guest salts. Unlike protic solvents (e.g., Methanol), it does not aggressively compete for hydrogen bonding, allowing intrinsic host-guest affinities to be accurately measured.
Host Solution: Prepare a stock solution of the BPP34C10 host at a constant concentration of
2.0×10−3M
in
CD3CN
.
Guest Solution: Prepare a stock solution of the Paraquat guest (
PQT⋅2PF6
) at
1.0×10−1M
in
CD3CN
.
Step 2:
1H
NMR Titration Execution
Transfer
500μL
of the BPP34C10 host solution into an NMR tube and record the baseline
1H
NMR spectrum (400 MHz or higher).
Sequentially add precise aliquots (e.g.,
5μL,10μL,20μL...
) of the Paraquat guest solution into the NMR tube.
After each addition, invert the tube gently to ensure rapid equilibration, and record the spectrum.
Self-Validation Check: Monitor the chemical shift of the hydroquinone protons on BPP34C10. As the electron-deficient paraquat threads into the cavity, these protons should experience significant shielding (shifting upfield) due to the
π−π
stacking interactions.
Step 3: Data Analysis and Isotherm Fitting
Tabulate the change in chemical shift (
Δδ
) of the targeted hydroquinone protons against the concentration of the added guest.
Plot
Δδ
vs.
[Guest]
. The curve should resemble a rectangular hyperbola, confirming a saturable 1:1 binding stoichiometry.
Fit the data using a non-linear least-squares curve-fitting program to the 1:1 binding isotherm equation to extract the association constant (
Ka
).
Conclusion
When designing mechanically interlocked molecules, BPP34C10 is the premier choice for threading electron-deficient, aromatic guests like paraquat due to its expansive cavity and preorganized electron-rich hydroquinone stations. Conversely, if your axle relies on secondary dialkylammonium stations, DB24C8 provides vastly superior threading efficiency due to its optimal hydrogen-bonding geometry. Understanding these thermodynamic principles allows researchers to engineer highly complex, multi-state molecular machines through predictable self-sorting mechanisms.
References
1 - Chemical Science (RSC Publishing)
2.2 - The Journal of Organic Chemistry (ACS Publications)
A Comprehensive Guide to the Safe Disposal of Bis(1,4-phenylene)-34-crown 10-Ether
This guide provides essential, step-by-step procedures for the proper and safe disposal of Bis(1,4-phenylene)-34-crown 10-Ether. As a macrocyclic polyether, this compound requires specific handling and disposal protocols...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential, step-by-step procedures for the proper and safe disposal of Bis(1,4-phenylene)-34-crown 10-Ether. As a macrocyclic polyether, this compound requires specific handling and disposal protocols to ensure the safety of laboratory personnel and maintain environmental compliance. The procedures outlined herein are grounded in established safety principles and regulatory standards, designed for researchers, scientists, and drug development professionals who handle such specialized chemical reagents.
Hazard Identification and Core Safety Principles
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment to the final disposal pathway.
1.1. Known Hazards of Bis(1,4-phenylene)-34-crown 10-Ether
According to the Safety Data Sheet (SDS) provided by Tokyo Chemical Industry, Bis(1,4-phenylene)-34-crown 10-Ether is classified with specific physical and health hazards. It is crucial to treat this compound with appropriate care, recognizing its potential to cause irritation upon contact.
Hazard Classification
Category
Description
Source
Skin Corrosion/Irritation
Category 2
Causes skin irritation.
Serious Eye Damage/Irritation
Category 2A
Causes serious eye irritation.
1.2. The Crown Ether Class: Inherent Chemical Risks
Beyond the specific data for this compound, it is prudent to consider the general hazards associated with the broader class of crown ethers.
Toxicity: Many crown ethers are known to be toxic.[1][2] Their ability to bind with metal cations can disrupt biological systems.[3] Therefore, all crown ethers should be handled with care to prevent accidental ingestion, inhalation, or skin absorption.
Peroxide Formation: Like other ethers, crown ethers can potentially form explosive peroxides when exposed to air and light over time.[4] This is a critical consideration for long-term storage and before any process involving concentration or distillation. Containers should be dated upon opening and monitored.[4]
Personal Protective Equipment (PPE) and Safe Handling
Adherence to proper PPE and handling protocols is the first line of defense against chemical exposure.[5] The choice of PPE must directly correspond to the identified hazards.
2.1. Required PPE
Eye Protection: Wear chemical safety goggles or a face shield to protect against potential splashes, which could cause serious eye irritation.[6]
Hand Protection: Use chemically resistant gloves (e.g., nitrile) to prevent skin contact.[6] Gloves should be inspected before use and changed immediately if contaminated or damaged.
Protective Clothing: A standard laboratory coat must be worn to protect against accidental spills.[7] Ensure clothing provides full coverage of the arms.
2.2. Handling Protocols
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhaling any fine dust particles.[5]
Avoid creating dust when handling the solid material.
Wash hands and skin thoroughly with soap and water after handling.
Do not eat, drink, or smoke in the laboratory area where this chemical is handled or stored.
Step-by-Step Disposal Protocol
The disposal of Bis(1,4-phenylene)-34-crown 10-Ether must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8][9] The only appropriate method is through a licensed and certified waste disposal service.
Step 1: Waste Characterization and Segregation
The first step is to correctly identify the waste. Bis(1,4-phenylene)-34-crown 10-Ether is a non-halogenated solid organic waste. It must be collected in a separate waste container and not mixed with other waste streams, especially incompatible ones like strong acids or oxidizers.[10][11]
Step 2: Containerization and Labeling
Select a waste container that is compatible with the chemical. For a solid, a clearly marked, wide-mouthed container with a secure, tight-fitting lid is appropriate.[12] The container must be labeled clearly and accurately as soon as the first quantity of waste is added.[8] The label must include:
The full chemical name: "Bis(1,4-phenylene)-34-crown 10-Ether".
Relevant hazard pictograms (e.g., exclamation mark for irritant).[10]
Contact information for the generating laboratory/researcher.[10]
Step 3: Accumulation and Storage
Store the sealed waste container in a designated and secure location within the laboratory, known as a Satellite Accumulation Area (SAA).[9] This area must be near the point of generation and under the control of laboratory personnel.[9] Ensure it is stored away from incompatible materials.[5]
Step 4: Final Disposal
Once the container is full (not exceeding 90% capacity to prevent spills), or when the project is complete, arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a contracted licensed hazardous waste disposal company.[13] The likely ultimate disposal method for this type of organic chemical is high-temperature incineration at a specialized facility.[14]
Caption: Workflow for the proper disposal of Bis(1,4-phenylene)-34-crown 10-Ether.
Emergency Procedures for Spills and Exposure
Accidents can happen, and a clear, rehearsed emergency plan is critical for mitigating risk.
4.1. Spill Management
Should a spill occur, follow these steps methodically:
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
Ventilate: Ensure the area is well-ventilated.
Don PPE: Put on the required PPE (goggles, gloves, lab coat) before approaching the spill.
Contain: Prevent the spread of the solid material.
Clean-Up: Carefully sweep or scoop the solid material into a designated hazardous waste container. Avoid any actions that could generate dust.
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials (wipes, absorbents) as hazardous waste.
Label & Dispose: Seal and label the waste container and manage it according to the disposal protocol in Section 3.